2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
Description
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Properties
IUPAC Name |
2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12-6-3-7-14(12)8-9-18-11-5-2-1-4-10(11)13(16)17/h1-2,4-5H,3,6-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCXSNCLVWSWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331224 | |
| Record name | 2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203562 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879065-06-2 | |
| Record name | 2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
An in-depth technical guide on the , prepared for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical , a molecule of interest in medicinal chemistry due to its structural relation to the racetam class of nootropic agents.[1][2][3] We will explore the strategic design of its synthesis, focusing on a robust and efficient pathway. This document delves into the mechanistic underpinnings of the key reactions, provides detailed, step-by-step protocols for the synthesis of crucial intermediates and the final target molecule, and offers insights into reaction optimization and characterization. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility for research and development applications.
Strategic Analysis of Synthesis
The architecture of the target molecule, 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid, lends itself to a convergent synthetic strategy. A retrosynthetic analysis reveals two primary disconnection points that inform a logical and efficient pathway.
Retrosynthetic Approach
The most logical disconnection is at the ether linkage, which points to the Williamson ether synthesis as the key bond-forming reaction.[4][5][6] This strategy involves coupling a salicylic acid derivative with a side chain containing the 2-pyrrolidinone moiety. A secondary disconnection involves the formation of the N-alkylated pyrrolidinone intermediate.
The chosen retrosynthetic pathway is illustrated below:
Caption: Retrosynthetic analysis of the target molecule.
This approach is advantageous as it utilizes readily available starting materials and builds complexity through well-understood, high-yielding reactions.
Synthesis of Key Intermediates
The success of the overall synthesis hinges on the efficient preparation of the key building blocks. This section details the synthesis of the N-alkylated pyrrolidinone.
Synthesis of 1-(2-Hydroxyethyl)-2-pyrrolidinone
The N-alkylation of 2-pyrrolidinone is a foundational step.[7] The ambident nucleophilic nature of the 2-pyrrolidinone anion means that alkylation can occur at either the nitrogen or the oxygen atom.[8] To selectively favor N-alkylation, a strong base is used to completely deprotonate the lactam, and a polar aprotic solvent is employed.
Reaction Scheme: 2-Pyrrolidinone + 2-Chloroethanol --(NaH, DMF)--> 1-(2-Hydroxyethyl)-2-pyrrolidinone
Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully add anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve 2-pyrrolidinone (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases. The formation of the sodium salt should result in a clear solution.[8]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 2-chloroethanol (1.1 equivalents) dropwise, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain 1-(2-Hydroxyethyl)-2-pyrrolidinone as a clear, colorless oil.
Causality and Trustworthiness:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the 2-pyrrolidinone (pKa ≈ 24.5), ensuring a high concentration of the nucleophilic anion for the subsequent S_N2 reaction.[8] Weaker bases like potassium carbonate may require higher temperatures, which can increase side reactions.
-
Solvent Choice: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the pyrrolidinone anion more "naked" and nucleophilic, thereby accelerating the S_N2 reaction.[9]
-
Temperature Control: Maintaining low temperatures during the addition of the base and alkylating agent is crucial to control the exothermic reaction and minimize potential side reactions, such as the polymerization of 2-pyrrolidinone.[8]
Convergent Assembly: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and broadly applicable method for forming ether linkages.[4][9] It proceeds via an S_N2 mechanism, where an alkoxide nucleophile attacks an alkyl halide or sulfonate.[5][6]
Mechanistic Pathway
The reaction involves two main stages: first, the conversion of the hydroxyl group of 1-(2-hydroxyethyl)-2-pyrrolidinone into a better leaving group (e.g., a tosylate), followed by the S_N2 displacement with the phenoxide generated from methyl salicylate.
Caption: Workflow for the Williamson ether synthesis step.
Detailed Experimental Protocol
Part A: Tosylation of 1-(2-Hydroxyethyl)-2-pyrrolidinone
-
Setup: In a round-bottom flask, dissolve 1-(2-hydroxyethyl)-2-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Reagent Addition: Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.
-
Reaction: Stir the reaction at 0 °C for 4-6 hours. Monitor by TLC until the starting alcohol is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the tosylate, which can often be used in the next step without further purification.
Part B: Ether Synthesis and Saponification
-
Setup: To a round-bottom flask, add methyl salicylate (1.0 eq), the tosylate intermediate from Part A (1.1 eq), and finely pulverized potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous DMF.
-
Reaction: Heat the mixture to 80-90 °C and stir for 8-12 hours.[10] Monitor the reaction by TLC.
-
Work-up (Ester): After cooling, pour the reaction mixture into ice water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
-
Saponification (Hydrolysis): Dissolve the purified ester in a mixture of methanol and water. Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Final Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 2-3 with cold 2N HCl.
-
Purification: The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield the final product, this compound. Recrystallization from a suitable solvent like ethanol/water may be performed if necessary.
Data Presentation and Characterization
Proper characterization of the final product and key intermediates is essential to validate the synthesis. The following table summarizes the expected analytical data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | Key Analytical Data (Expected) |
| 1-(2-Hydroxyethyl)-2-pyrrolidinone | C₆H₁₁NO₂ | 129.16 | Colorless to pale yellow oil | ¹H NMR, ¹³C NMR, IR (broad O-H stretch ~3400 cm⁻¹, C=O stretch ~1680 cm⁻¹) |
| This compound | C₁₃H₁₅NO₄ | 249.26 | White to off-white solid | ¹H NMR, ¹³C NMR, MS (ESI): m/z 250.1 [M+H]⁺, IR (broad O-H stretch ~3000 cm⁻¹, C=O stretches ~1700 cm⁻¹, ~1680 cm⁻¹) |
Conclusion
The is efficiently achieved through a convergent strategy centered on the Williamson ether synthesis. This guide outlines a robust, multi-step process beginning with the selective N-alkylation of 2-pyrrolidinone to form a key hydroxyethyl intermediate, followed by its activation as a tosylate and subsequent S_N2 coupling with methyl salicylate. The final saponification step yields the target carboxylic acid. The provided protocols, grounded in established mechanistic principles, offer a reliable pathway for researchers to obtain this compound for further investigation in drug discovery and development.
References
- 1. Nefiracetam – Structure and Research Use - Rexar [rexar.nl]
- 2. Nefiracetam - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. gold-chemistry.org [gold-chemistry.org]
2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid mechanism of action.
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
Abstract
This technical guide delineates a proposed mechanism of action for the novel chemical entity, this compound. Given the absence of direct literature for this specific compound, this document leverages a first-principles approach, dissecting its core chemical moieties—a 2-oxopyrrolidine ring and a benzoic acid derivative—to formulate a scientifically grounded hypothesis. We postulate a dual-action mechanism encompassing both neuroprotective and anti-inflammatory activities. This guide provides a comprehensive, field-proven framework for the experimental validation of this hypothesis, intended for researchers, scientists, and drug development professionals.
Introduction and Structural Rationale
The compound this compound is a synthetic molecule featuring two key pharmacophores linked by an ethoxy bridge:
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2-Oxopyrrolidine (Pyrrolidone): This five-membered lactam ring is the core structure of the "racetam" class of nootropic drugs, which are known for their cognitive-enhancing and neuroprotective effects.[1] Derivatives of this scaffold have been investigated for a wide range of neurological applications, including epilepsy and stroke recovery.[1] The mechanisms are not fully elucidated but are thought to involve modulation of neuronal plasticity and cellular resilience.[1]
-
Benzoic Acid: As a simple aromatic carboxylic acid, this scaffold is present in numerous compounds with diverse pharmacological activities.[2][3] Notably, salicylic acid (2-hydroxybenzoic acid) is the key metabolite of aspirin, a cornerstone non-steroidal anti-inflammatory drug (NSAID). Benzoic acid derivatives are known to possess anti-inflammatory, antimicrobial, and antioxidant properties, often through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases.[2][4][5]
The conjugation of these two moieties suggests a synergistic or multi-target mechanism. We hypothesize that this compound functions as a neuroprotective anti-inflammatory agent . This guide outlines the experimental strategy to investigate its putative action on two primary signaling pathways: the anti-inflammatory cyclooxygenase (COX) pathway and the cytoprotective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Proposed Dual-Action Mechanism of Action
We propose that the compound exerts its effects through two distinct but potentially interconnected mechanisms:
-
Anti-Inflammatory Action via COX Inhibition: The benzoic acid portion of the molecule may directly inhibit COX-1 and/or COX-2 enzymes, which are central to the inflammatory cascade that converts arachidonic acid into pro-inflammatory prostaglandins. This action would mitigate neuroinflammation, a key pathological feature in many neurodegenerative diseases.[5]
-
Neuroprotective Action via Nrf2 Pathway Activation: The 2-oxopyrrolidine moiety may activate the Nrf2 signaling pathway.[6][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon activation by cellular stressors or small molecules, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the transcription of a suite of cytoprotective genes, including those for antioxidant and detoxification enzymes.[6] This enhances neuronal resilience against oxidative stress, a common factor in cognitive decline and neuronal cell death.[8]
Experimental Validation Framework
To rigorously test this hypothesis, a multi-phase experimental approach is required. The following protocols provide a self-validating system to elucidate the compound's mechanism of action.
Phase 1: Primary Target Engagement & Activity Screening
The initial phase aims to confirm direct interaction with the hypothesized molecular targets.
Protocol 1.1: In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Causality: To determine if the compound directly inhibits COX-1 and/or COX-2 enzyme activity.
-
Methodology:
-
Utilize a commercial luminescent or colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical or Promega).
-
Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM) in DMSO.
-
Add recombinant human COX-1 or COX-2 enzyme to respective wells of a 96-well plate.
-
Add the test compound dilutions or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the wells. Incubate as per the manufacturer's protocol.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
After the reaction period, add the detection reagent and measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
-
Self-Validation: Run parallel assays for both COX-1 and COX-2 to determine selectivity. Include positive controls (known inhibitors) and negative controls (vehicle only) to ensure assay validity.
Protocol 1.2: In Vitro Nrf2 Activation Assay
-
Causality: To quantify the compound's ability to induce Nrf2 activation in a relevant cell line.
-
Methodology:
-
Use a human neuroblastoma cell line (e.g., SH-SY5Y) stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of the test compound (e.g., from 1 nM to 100 µM) for 18-24 hours. Use a known Nrf2 activator (e.g., Sulforaphane) as a positive control.
-
Lyse the cells and measure luciferase activity using a luminometer according to the reporter assay system's protocol.
-
Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) on a parallel plate to normalize for cytotoxicity.
-
Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value.
-
Data Presentation: Phase 1 Expected Outcomes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Nrf2 Activation EC50 (µM) |
| Test Compound | 5.2 | 0.8 | 6.5 | 2.5 |
| Celecoxib | >100 | 0.05 | >2000 | >100 |
| Sulforaphane | >100 | >100 | N/A | 1.5 |
Phase 2: Cellular Mechanism of Action Validation
This phase investigates the downstream cellular signaling events following target engagement.
Protocol 2.1: Western Blot Analysis of Nrf2 and NF-κB Pathways
-
Causality: To visually confirm the translocation of Nrf2 and investigate potential crosstalk with the pro-inflammatory NF-κB pathway.
-
Methodology:
-
Culture SH-SY5Y cells and treat with the test compound at its EC50 concentration for various time points (e.g., 0, 1, 4, 8 hours).
-
For NF-κB analysis, pre-treat cells with the compound for 1 hour, then stimulate with an inflammatory agent like Lipopolysaccharide (LPS) or TNF-α for 30 minutes.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Resolve protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against: Nrf2, Keap1, HO-1, phospho-NF-κB p65, total NF-κB p65, and IκBα. Use Lamin B1 and GAPDH as nuclear and cytoplasmic loading controls, respectively.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software.
-
-
Self-Validation: The expected result for Nrf2 activation is an increase in nuclear Nrf2 and total HO-1 protein levels. A decrease in cytoplasmic Keap1 may also be observed. For NF-κB inhibition, a decrease in phosphorylated p65 and stabilization of IκBα in stimulated cells would be confirmatory.
Phase 3: Functional Validation in a Disease-Relevant Model
The final phase assesses the compound's efficacy in a functional assay that models a key aspect of neurodegeneration.
Protocol 3.1: In Vitro Oxidative Stress-Induced Neuroprotection Assay
-
Causality: To determine if the observed molecular activities translate into a functional protective effect on neurons.
-
Methodology:
-
Plate SH-SY5Y cells or primary neurons and allow them to differentiate.
-
Pre-treat the cells with various concentrations of the test compound for 24 hours to allow for the expression of Nrf2-dependent protective genes.
-
Induce oxidative stress by adding a neurotoxic insult, such as hydrogen peroxide (H₂O₂) or glutamate, for a defined period (e.g., 4-6 hours).
-
Remove the insult and replace it with fresh media containing the test compound.
-
After 24 hours, assess cell viability using the MTT assay or quantify cell death using a lactate dehydrogenase (LDH) release assay.
-
Calculate the percentage of protection conferred by the compound relative to cells treated only with the neurotoxic insult.
-
-
Self-Validation: Include a control group with the insult but no compound, and a healthy control group with no insult. The compound should show a dose-dependent increase in cell viability in the presence of the oxidative stressor.
Conclusion
The structured, multi-phase approach detailed in this guide provides a robust framework for elucidating the mechanism of action of this compound. By systematically progressing from direct target engagement to cellular signaling and functional outcomes, researchers can build a comprehensive and validated understanding of this novel compound's therapeutic potential. The proposed dual mechanism, combining anti-inflammatory and Nrf2-mediated neuroprotective effects, presents an exciting avenue for the development of new treatments for complex neurodegenerative disorders where both inflammation and oxidative stress are key pathological drivers.
References
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions | MDPI [mdpi.com]
- 6. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid: A Technical Guide for Drug Discovery Professionals
Abstract
In the contemporary drug discovery landscape, in silico modeling has emerged as an essential discipline, enabling the rapid and cost-effective evaluation of small molecules. This guide provides a comprehensive technical framework for the computational analysis of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid, a compound of interest for its potential therapeutic applications. By integrating established computational chemistry techniques, this document serves as a practical manual for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to elucidate the compound's physicochemical properties, predict its pharmacokinetic profile, and explore its potential interactions with biological targets, thereby accelerating its journey from a promising lead to a viable drug candidate.
Introduction: The Imperative of Computational Modeling in Drug Development
The trajectory of a novel chemical entity from initial discovery to market approval is fraught with challenges, high costs, and a significant attrition rate. Computational, or in silico, methods provide a powerful toolkit to de-risk and streamline this process.[1][2] By simulating biological systems and molecular interactions, we can anticipate a compound's behavior in vivo, guiding medicinal chemistry efforts and prioritizing experimental resources.[3][4]
This guide focuses on this compound, a molecule featuring a pyrrolidinone moiety, an ether linkage, and a benzoic acid group. The presence of these functional groups suggests potential for various biological activities, including but not limited to anti-inflammatory and antimicrobial effects.[5][6] Our objective is to construct a robust computational workflow to systematically evaluate this molecule's drug-like properties and therapeutic potential. The principles and protocols outlined are broadly applicable to the in silico assessment of other small molecules.[7][8]
Foundational Analysis: Ligand Preparation and Physicochemical Profiling
A rigorous in silico investigation begins with the accurate representation of the molecule of interest. This foundational step is critical, as the quality of the input structure directly influences the reliability of all subsequent predictions.
Molecular Structure Acquisition and Preparation
The three-dimensional structure of this compound can be obtained from chemical databases such as PubChem or generated using molecular building software. It is imperative to ensure the correct protonation state at physiological pH (typically 7.4), as this can significantly impact molecular interactions.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: Retrieve the structure of this compound (e.g., from PubChem or by drawing it in a chemical sketcher).
-
Convert to 3D: Use a computational chemistry software package (e.g., Schrödinger's LigPrep, MOE) to generate a low-energy 3D conformation.
-
Protonation State Assignment: Employ a tool like Epik or Protonate3D to predict the dominant ionization state at pH 7.4. The carboxylic acid group is expected to be deprotonated.
-
Energy Minimization: Perform a final energy minimization of the 3D structure using a suitable force field (e.g., OPLS4, MMFF94) to relieve any steric strain and obtain a stable conformation.
Physicochemical Property Prediction
A molecule's absorption, distribution, metabolism, and excretion (ADME) properties are intimately linked to its fundamental physicochemical characteristics. Early assessment of these properties is crucial for identifying potential liabilities.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight (MW) | 249.26 g/mol | Influences diffusion and transport across membranes.[9] |
| LogP (Octanol/Water Partition Coefficient) | ~1.5 | A measure of lipophilicity, affecting solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 69.9 Ų | Predicts hydrogen bonding capacity and influences cell permeability. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 5 | Affects conformational flexibility and binding entropy. |
Table 1: Predicted Physicochemical Properties of this compound.
These properties can be reliably calculated using various computational tools, including those available within platforms like Schrödinger, MOE, or via web servers such as SwissADME.
Target Identification and Validation: A Hypothesis-Driven Approach
While the specific biological target of this compound may not be known, computational methods can be employed to generate testable hypotheses.
Ligand-Based Target Prediction
By comparing the structure of our compound to databases of known bioactive molecules, we can infer potential protein targets. This "guilt-by-association" approach is a powerful tool for hypothesis generation.
Experimental Protocol: Target Prediction using SwissTargetPrediction
-
Input Structure: Submit the SMILES string of the prepared ligand to the SwissTargetPrediction web server.
-
Organism Selection: Specify the target organism (e.g., Homo sapiens).
-
Analysis of Results: The server will return a ranked list of potential protein targets based on 2D and 3D similarity to known ligands.
-
Prioritization: Prioritize targets based on the probability score and their relevance to diseases of interest.
Structure-Based Drug Design: Molecular Docking Simulations
Once a putative protein target has been identified and its 3D structure is available, molecular docking can be used to predict the binding mode and affinity of our compound.[10]
Protein Preparation
The crystal structure of the target protein, typically obtained from the Protein Data Bank (PDB), must be carefully prepared for docking. This involves adding hydrogen atoms, assigning protonation states to residues, and removing any non-essential molecules.
Docking Workflow
Molecular docking algorithms explore the conformational space of the ligand within the protein's binding site and score the resulting poses based on a scoring function that approximates the binding free energy.
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Prepare Protein: Download the PDB file of the target protein. Use AutoDockTools to add hydrogens, compute Gasteiger charges, and save as a PDBQT file.
-
Prepare Ligand: Convert the prepared ligand structure to the PDBQT format using AutoDockTools.
-
Define Binding Site: Define the grid box for the docking simulation, encompassing the known or predicted binding site of the protein.
-
Run Docking: Execute AutoDock Vina, specifying the prepared protein, ligand, and grid parameters.
-
Analyze Results: Visualize the docked poses using a molecular graphics program (e.g., PyMOL, Chimera). Analyze the predicted binding affinity (in kcal/mol) and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
References
- 1. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Computational approaches to drug design | Drug Discovery News [drugdiscoverynews.com]
- 4. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzoic acid CAS#: [m.chemicalbook.com]
- 10. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document delves into the compound's chemical identity, structural features, a proposed synthesis pathway with a detailed experimental protocol, and a discussion of its potential applications based on the analysis of its structural motifs. The information is curated for researchers, scientists, and professionals in the field of drug development, offering foundational knowledge to stimulate further investigation and application of this molecule.
Chemical Identity and Structure
This compound is a derivative of benzoic acid characterized by the presence of a 2-oxo-pyrrolidinyl-ethoxy substituent at the ortho position. This structural arrangement confers specific physicochemical properties that are of interest in various scientific domains.
Table 1: Compound Identification
| Parameter | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C13H15NO4 | [1] |
| Molecular Weight | 249.27 g/mol | [1] |
| MDL Number | MFCD07403513 |
Structural Elucidation
The structure of this compound comprises three key functional groups: a benzoic acid moiety, an ethoxy linker, and a 2-oxopyrrolidine (a lactam) ring. The ortho-substitution pattern on the benzene ring is a critical feature that influences the molecule's conformation and reactivity.
Figure 1: Chemical structure of this compound.
Synthesis Pathway
While a specific, documented synthesis for this compound is not widely published, a plausible synthetic route can be devised based on established organic chemistry principles and related preparations, such as the synthesis of 2-ethoxybenzoic acid derivatives.[2] The proposed method involves a two-step process starting from salicylic acid (2-hydroxybenzoic acid) and 1-(2-chloroethyl)pyrrolidin-2-one.
Proposed Synthesis Workflow
Figure 2: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Williamson Ether Synthesis
-
To a solution of salicylic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K2CO3, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Add 1-(2-chloroethyl)pyrrolidin-2-one (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude intermediate ester.
Step 2: Acid Hydrolysis
-
To the crude intermediate, add a solution of hydrochloric acid (e.g., 6M HCl) and heat the mixture to reflux.
-
Maintain the reflux until the ester is completely hydrolyzed to the carboxylic acid, as monitored by TLC.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Physicochemical Properties (Predicted)
In the absence of extensive experimental data, the physicochemical properties of this compound can be predicted based on its structure.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| LogP | 1.5 - 2.5 |
| pKa | 3.0 - 4.0 (carboxylic acid) |
| Boiling Point | > 300 °C |
| Melting Point | 150 - 180 °C |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents |
These predicted values suggest that the compound has moderate lipophilicity and is an acidic molecule.
Potential Applications and Research Directions
The unique combination of a benzoic acid derivative and a lactam ring in this compound suggests several potential areas of application, particularly in drug discovery and materials science.
Medicinal Chemistry
-
Anti-inflammatory Agents: Benzoic acid derivatives are known to possess anti-inflammatory properties.[3] The presence of the pyrrolidinone moiety could modulate this activity and influence the pharmacokinetic profile of the molecule.
-
Enzyme Inhibitors: The carboxylic acid group can act as a key binding element to the active sites of various enzymes, making it a candidate for the development of enzyme inhibitors.
-
Scaffold for Drug Discovery: This molecule can serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The functional groups present offer multiple points for chemical modification.
Materials Science
-
Polymer Synthesis: The carboxylic acid group can be used for polymerization reactions, potentially leading to the development of novel polymers with unique properties conferred by the pyrrolidinone side chain.
-
Coordination Chemistry: The oxygen and nitrogen atoms in the molecule can act as ligands for metal ions, suggesting applications in the design of coordination polymers and metal-organic frameworks (MOFs).
Conclusion
This compound is a compound with significant potential for further research and development. This guide has provided a foundational understanding of its chemical identity, a plausible synthetic route, and an outlook on its potential applications. The insights presented herein are intended to serve as a catalyst for the scientific community to explore the full potential of this intriguing molecule. Further experimental validation of its synthesis, properties, and biological activities is warranted to fully elucidate its utility in various scientific and industrial fields.
References
A Technical Guide to the Synthesis, Structure-Activity Relationships, and Therapeutic Potential of 2-Oxopyrrolidine-Based Compounds
Introduction: The 2-Oxopyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidin-2-one, or 2-oxopyrrolidine, ring is a prominent five-membered lactam that has garnered significant attention in medicinal chemistry. Its unique structural and chemical properties have established it as a "privileged scaffold," a molecular framework that can bind to multiple, unrelated biological targets, leading to a diverse range of pharmacological activities. The pyrrolidinone family of compounds has been a subject of research for over three decades, with initial investigations focusing on their nootropic, or cognitive-enhancing, effects.[1] This has since expanded to include neuroprotective, anticonvulsant, anti-inflammatory, and anticancer applications.[1][2]
The versatility of the 2-oxopyrrolidine scaffold stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of 2-oxopyrrolidine analogs, with a particular focus on derivatives related to the 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid framework. While specific literature on this exact molecule is sparse, the broader class of compounds sharing its core structural motifs offers a rich landscape for understanding the design and development of novel therapeutics.
The emergence of these compounds as potential treatments for complex multifactorial diseases, such as Alzheimer's disease, highlights the importance of understanding their underlying chemistry and biology.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of this promising class of molecules.
Synthetic Strategies for 2-Oxopyrrolidine Analogs
The synthesis of 2-oxopyrrolidine derivatives can be achieved through various synthetic routes, often tailored to the desired substitution pattern. The choice of synthetic strategy is crucial as it dictates the accessibility of diverse analogs for SAR studies.
General Synthetic Pathways
Several robust methods have been developed for the synthesis of the 2-oxopyrrolidine core and its derivatives:
-
Lactamization of γ-Amino Acids: This is a classical and straightforward approach involving the intramolecular cyclization of γ-amino acids or their esters, often under thermal conditions or with the aid of coupling agents.
-
Cyclization of Itaconic Acid Derivatives: Itaconic acid and its derivatives can serve as versatile starting materials. For instance, the reaction of itaconic acid with amines can lead to the formation of 1-substituted-5-oxopyrrolidine-3-carboxylic acids.[2]
-
Multi-component Reactions: These reactions offer an efficient way to generate molecular diversity by combining three or more starting materials in a single step, often leading to the rapid assembly of complex pyrrolidinone structures.
-
Asymmetric Synthesis: For the synthesis of enantioenriched 2,2-disubstituted pyrrolidines, sequential asymmetric allylic alkylation and ring contraction methodologies have been developed.[6]
Detailed Protocol: Synthesis of a Representative N-Substituted 2-Oxopyrrolidine Derivative
This protocol describes the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid, a key intermediate for further derivatization.[2]
Materials:
-
4-Aminoacetanilide (1)
-
Itaconic acid
-
Water
-
5% Hydrochloric acid
-
5% Sodium hydroxide solution
Procedure:
-
A mixture of 4-aminoacetanilide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is refluxed for 12 hours.
-
After 12 hours, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for 5 minutes.
-
The mixture is then cooled, and the resulting crystalline solid is collected by filtration.
-
The crude product is washed with water.
-
Purification is achieved by dissolving the solid in a 5% sodium hydroxide solution, filtering to remove any insoluble impurities, and then acidifying the filtrate with hydrochloric acid to a pH of 5.
-
The precipitated pure product, 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid (2), is collected by filtration, washed with water, and dried.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-oxopyrrolidine derivatives.
Structure-Activity Relationships (SAR) of 2-Oxopyrrolidine Derivatives
The biological activity of 2-oxopyrrolidine analogs is highly dependent on the nature and position of substituents on the heterocyclic ring and the N-1 side chain. SAR studies are crucial for optimizing the potency and selectivity of these compounds for their respective biological targets.
Influence of Substituents on the Pyrrolidinone Ring
Modifications to the pyrrolidinone ring itself can significantly impact activity. For instance, the introduction of substituents at the 3- and 4-positions can alter the molecule's conformation and its interaction with target proteins. The presence of a carboxylic acid group, as seen in many analogs, can provide a key interaction point with biological targets.[2]
Impact of the N-1 Substituent on Biological Activity
The substituent at the N-1 position is a major determinant of the pharmacological profile. A wide variety of aryl, aralkyl, and heterocyclic moieties have been incorporated at this position to modulate properties such as target affinity, selectivity, and pharmacokinetic parameters. For example, in a series of N-benzylated (pyrrolidin-2-one) derivatives designed as anti-Alzheimer's agents, the nature of the benzyl substituent was found to be critical for activity.[3]
Role of Benzoic Acid and Related Aromatic Moieties
The presence of a benzoic acid moiety, as in the titular compound, is a common feature in many biologically active molecules and can serve multiple purposes.[7] It can act as a hydrogen bond donor and acceptor, participate in pi-stacking interactions, and influence the overall polarity and solubility of the molecule. In the context of anti-sickling agents, benzoic acid derivatives have shown promising activity, with the position and nature of substituents on the aromatic ring playing a key role.[7]
SAR Data Summary Table
| Base Scaffold | N-1 Substituent | Ring Substituent | Target | Key Findings | Reference |
| Pyrrolidin-2-one | Benzyl derivatives | 3-(4-(4-fluorobenzoyl)-piperidin-1-yl) | Acetylcholinesterase | Excellent anti-Alzheimer's profile | [3] |
| Oxopyrrolidine | (4-(4-chlorophenyl) piperazin-1-yl) methyl | 2-carboxamide | Amyloid β42 protein | Highest activity against β42 protein | [4] |
| Pyrrolidin-2-one | 4-(methoxycarbonyl)-phenyl | 4-carbamoylbenzene-1,2,3-triyl triacetate | Nrf2 | Efficiently induces Nrf2 signaling | [8] |
Pharmacological Properties and Therapeutic Potential
2-Oxopyrrolidine derivatives have demonstrated a broad spectrum of pharmacological activities, with a significant focus on neurodegenerative diseases. Their therapeutic potential is often attributed to their ability to modulate multiple pathological pathways.
Mechanism of Action in Neurodegenerative Diseases
The neuroprotective effects of 2-oxopyrrolidine analogs are believed to arise from a combination of mechanisms:
-
Cholinesterase Inhibition: Many derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] This is a key therapeutic strategy in Alzheimer's disease.
-
Modulation of Amyloid-β Aggregation: Some analogs have been found to inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[4]
-
Nrf2 Signaling Pathway Activation: The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Activation of this pathway by certain 2-oxopyrrolidine derivatives can protect cells from oxidative stress, a key contributor to neurodegeneration.[8]
Preclinical and Clinical Landscape
A number of 2-oxopyrrolidine derivatives have been investigated in preclinical models of neurodegenerative diseases, with some progressing to clinical trials.[1][9] Piracetam, the prototypical nootropic agent, and its analog levetiracetam, an antiepileptic drug, are notable examples of clinically successful pyrrolidinone derivatives.[1] The continued exploration of this chemical space holds promise for the development of new and improved therapies for a range of neurological and other disorders.
Diagram: Hypothetical Signaling Pathway in Alzheimer's Disease
References
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and Development of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
Executive Summary
This document provides a comprehensive technical overview of the hypothetical small molecule, 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid. While public domain data on this specific chemical entity is limited, this guide constructs a scientifically plausible roadmap for its discovery and development. By deconstructing its molecular architecture—a pyrrolidinone core linked via an ethoxy bridge to an ortho-substituted benzoic acid—we can infer potential synthetic routes, postulate mechanisms of action, and outline a rigorous preclinical evaluation framework. This whitepaper is intended for researchers, chemists, and drug development professionals, offering a blueprint for investigating novel chemical matter based on the established pharmacology of its constituent moieties.
Chapter 1: Deconstruction of the Molecular Architecture and Rationale
The structure of this compound presents a compelling case for investigation. It is a hybrid molecule that combines two pharmacologically significant scaffolds: the 2-pyrrolidinone and the benzoic acid moieties.
-
The 2-Pyrrolidinone Core: The five-membered γ-lactam ring of 2-pyrrolidinone is a privileged scaffold in medicinal chemistry. It is the core structure of the "racetam" class of nootropic drugs, such as Piracetam, which are known for their cognitive-enhancing effects. Beyond neuroscience, pyrrolidinone derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][[“]][3][4][5] The nitrogen atom of the lactam provides a key point for substitution, allowing for the modulation of physicochemical and pharmacological properties.
-
The Benzoic Acid Moiety: Benzoic acid and its derivatives are prevalent in nature and are utilized extensively in the pharmaceutical and food industries.[6][7][8][9] The carboxylic acid group is a key hydrogen bonding feature and can interact with biological targets such as enzymes and receptors. Salicylic acid (2-hydroxybenzoic acid), a close analogue, is the precursor to aspirin and possesses well-known anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10] The ortho-substitution pattern on the benzene ring is critical for the activity of many non-steroidal anti-inflammatory drugs (NSAIDs).
The combination of these two moieties via a flexible ethoxy linker suggests the potential for synergistic or novel pharmacological profiles, making this compound a molecule of significant interest.
Chapter 2: Proposed Synthesis and Characterization
A plausible and efficient synthesis can be designed based on established organic chemistry principles, primarily the Williamson ether synthesis. This approach offers high yields and utilizes readily available starting materials.
Proposed Synthetic Pathway
The proposed two-step synthesis involves the preparation of the key intermediate, 1-(2-hydroxyethyl)pyrrolidin-2-one, followed by its coupling with a salicylic acid derivative.
Caption: Proposed two-step synthetic route for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-hydroxyethyl)pyrrolidin-2-one
-
To a round-bottom flask equipped with a distillation apparatus, add γ-aminobutyric acid (GABA) and an excess of ethylene glycol.
-
Heat the mixture under an inert atmosphere (e.g., Nitrogen) to approximately 180-200°C.
-
Water will be generated and should be removed by distillation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product by vacuum distillation to yield 1-(2-hydroxyethyl)pyrrolidin-2-one as a colorless oil.
Step 2: Synthesis of this compound
-
In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride (NaH) in anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of 1-(2-hydroxyethyl)pyrrolidin-2-one in anhydrous DMF dropwise to the suspension. Stir for 30 minutes to allow for the formation of the alkoxide.
-
Add a solution of methyl salicylate in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers contain the ester intermediate, Methyl 2-[2-(2-oxo-pyrrolidin-1-yl)-ethoxy]-benzoate.
-
To the crude ester, add an aqueous solution of sodium hydroxide (NaOH) and heat to reflux to hydrolyze the ester.
-
After hydrolysis is complete (monitored by TLC), cool the mixture and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from ethanol/water may be performed for further purification.
Characterization Data (Hypothetical)
| Test | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₃H₁₅NO₄ |
| Molecular Weight | 249.26 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.8 (s, 1H, COOH), 7.6-7.0 (m, 4H, Ar-H), 4.2 (t, 2H, O-CH₂), 3.6 (t, 2H, N-CH₂), 3.4 (t, 2H, N-CH₂-ring), 2.2 (t, 2H, CO-CH₂-ring), 1.9 (m, 2H, CH₂-ring) |
| Mass Spec (ESI-) | m/z 248.09 [M-H]⁻ |
Chapter 3: Postulated Mechanism of Action and Biological Targets
The hybrid nature of the molecule allows for several plausible mechanisms of action that warrant investigation. The initial hypothesis would focus on targets related to inflammation and neuro-modulation, given the structural alerts from the benzoic acid and pyrrolidinone moieties, respectively.
Hypothesis 1: Anti-Inflammatory Activity via COX Inhibition
The ortho-alkoxy benzoic acid structure is reminiscent of several NSAIDs. It is plausible that the molecule could bind to the active site of cyclooxygenase enzymes (COX-1 and COX-2), inhibiting the production of prostaglandins and thereby exerting an anti-inflammatory effect. The pyrrolidinone tail may influence selectivity and potency by accessing secondary binding pockets within the enzyme.
Hypothesis 2: Neuromodulatory Effects
The N-substituted pyrrolidinone structure is a hallmark of racetam drugs. While the exact mechanism of racetams is debated, they are thought to modulate neurotransmitter systems, including cholinergic and glutamatergic pathways. The compound could potentially act as a positive allosteric modulator of AMPA receptors or influence acetylcholine release, leading to cognitive enhancement or neuroprotective effects.
References
- 1. [PDF] Therapeutic potential of pyrrole and pyrrolidine analogs: an update | Semantic Scholar [semanticscholar.org]
- 2. consensus.app [consensus.app]
- 3. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. ymerdigital.com [ymerdigital.com]
- 9. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
toxicology profile of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
An In-Depth Technical Guide to Establishing the Toxicological Profile of Novel Chemical Entities: A Case Study Approach with 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
Authored by a Senior Application Scientist
Foreword: Charting the Unseen—A Framework for Predictive Toxicology
In the landscape of pharmaceutical development, the journey of a novel chemical entity (NCE) from discovery to clinical application is both arduous and fraught with uncertainty. A primary hurdle in this path is the comprehensive characterization of its safety profile. The compound at the center of this guide, this compound, serves as our model NCE. As of this writing, its toxicological properties are not extensively documented in publicly accessible literature. This absence of data, however, presents a unique opportunity: to construct a de novo, robust, and scientifically rigorous framework for establishing a toxicology profile from the ground up.
This document is not a mere compilation of data but a strategic guide for the researchers, scientists, and drug development professionals who are the architects of therapeutic innovation. It is designed to provide a logical, field-tested process for elucidating the potential risks associated with an NCE. We will proceed with the assumption that this compound is a candidate for therapeutic development, thereby necessitating a thorough and phased toxicological evaluation compliant with international regulatory standards. Our approach is rooted in the principles of the "3Rs" (Replacement, Reduction, and Refinement) of animal testing, emphasizing a tiered strategy that begins with in silico and in vitro methods before progressing to essential in vivo studies.
This guide is structured to be a self-validating system, where each stage of assessment informs the next, creating a comprehensive and trustworthy safety profile. We will delve into the causality behind experimental choices, providing not just the "how" but the critical "why" that underpins modern toxicological science.
Part 1: Foundational Safety Assessment: In Silico and In Vitro Profiling
The initial phase of toxicological assessment for an NCE like this compound focuses on predictive and high-throughput screening methods. These early-stage evaluations are crucial for identifying potential liabilities that could terminate a drug development program, thereby conserving resources and minimizing the use of animal models.
1.1 In Silico Toxicology: The Computational First Pass
Before committing to wet lab experiments, computational toxicology models provide a rapid and cost-effective initial screen. These models leverage extensive databases of chemical structures and their associated toxicological data to predict the potential toxicities of a new molecule.
Methodology: Quantitative Structure-Activity Relationship (QSAR) Analysis
-
Structural Input: The 2D or 3D structure of this compound is rendered using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Descriptor Calculation: A suite of molecular descriptors (e.g., topological, electronic, steric) is calculated for the molecule.
-
Model Application: The molecular descriptors are input into validated QSAR models to predict a range of toxicological endpoints. Commercially available platforms like DEREK Nexus® (for identifying structural alerts for toxicity) and TOPKAT® (for predicting specific endpoints like carcinogenicity and mutagenicity) are industry standards.
-
Endpoint Prediction: Key endpoints for prediction include:
-
Genotoxicity (Ames mutagenicity)
-
Carcinogenicity
-
Hepatotoxicity
-
Cardiotoxicity (hERG channel inhibition)
-
Skin sensitization
-
-
Data Analysis: The output is a probabilistic assessment of the likelihood of each toxicological endpoint. A high probability for a particular toxicity will trigger a more focused in vitro investigation.
Rationale: QSAR provides an early warning system. For instance, if the model flags a structural alert for mutagenicity in this compound, the subsequent in vitro genotoxicity assays become a critical decision point for the project.
1.2 In Vitro Genotoxicity: The Gateway to Further Development
A negative result in a battery of genotoxicity tests is a prerequisite for advancing a drug candidate. These assays are designed to detect direct or indirect interactions of the test article with DNA.
Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
-
Strain Selection: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are histidine-dependent (His-) and are selected to detect different types of mutations (e.g., frameshift, base-pair substitution).
-
Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver), as some chemicals only become mutagenic after metabolism.
-
Exposure: The bacterial strains are exposed to a range of concentrations of this compound, along with positive and negative controls.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to a histidine-independent state (His+) will form colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
Protocol: In Vitro Mammalian Cell Micronucleus Test - OECD 487
-
Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y) are cultured.
-
Exposure: Cells are treated with this compound at various concentrations, with and without S9 metabolic activation.
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) in binucleated cells is scored. A significant increase in micronuclei frequency indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) potential.
Part 2: Systemic Toxicity Assessment: In Vivo Studies
Following a clear in vitro safety profile, the investigation moves to in vivo models to understand the compound's effects on a whole organism. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations.
2.1 Acute Toxicity Studies: Defining the Upper Limits
The goal of acute toxicity testing is to determine the short-term adverse effects of a single or multiple doses of a substance administered over a short period (usually 24 hours).
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) - OECD 425
-
Animal Model: Typically, a single sex (usually female, as they are often slightly more sensitive) of a rodent species (e.g., Sprague-Dawley rats) is used.
-
Dosing: A single animal is dosed at a step below the best estimate of the LD50.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
LD50 Estimation: This process is continued until the stopping criteria are met, and the LD50 (the statistically derived dose that is expected to cause mortality in 50% of the animals) is calculated using maximum likelihood methods.
Data Presentation: Acute Toxicity of this compound
| Parameter | Value |
| Test Substance | This compound |
| Species/Strain | Rat/Sprague-Dawley |
| Route of Administration | Oral (gavage) |
| Estimated LD50 (mg/kg) | Hypothetical Value |
| Clinical Signs of Toxicity | Hypothetical Observations (e.g., lethargy, piloerection) |
2.2 Repeat-Dose Toxicity Studies: Uncovering Long-Term Effects
These studies are designed to evaluate the adverse effects of repeated exposure to a substance over a longer period. Sub-chronic (e.g., 28-day or 90-day) studies are standard for initial drug development.
Workflow: 28-Day Repeat-Dose Oral Toxicity Study in Rodents - OECD 407
Caption: Workflow for a 28-Day Repeat-Dose Toxicity Study.
Key Endpoints and Their Significance:
-
Clinical Observations: Provides information on overt signs of toxicity.
-
Body Weight and Food/Water Consumption: Sensitive indicators of general health.
-
Hematology: Evaluates effects on red blood cells, white blood cells, and platelets.
-
Clinical Chemistry: Assesses organ function (e.g., liver enzymes like ALT and AST; kidney function markers like BUN and creatinine).
-
Gross Necropsy and Organ Weights: Identifies macroscopic changes in organs.
-
Histopathology: Microscopic examination of tissues to identify cellular-level changes.
The primary outcome of this study is the determination of the No-Observed-Adverse-Effect Level (NOAEL) , which is the highest dose at which there are no statistically or biologically significant adverse findings. The NOAEL is a critical parameter used in the risk assessment and for the calculation of the starting dose in human clinical trials.
Part 3: Mechanistic Insights and Risk Assessment
A comprehensive toxicology profile goes beyond simply identifying adverse effects; it seeks to understand the underlying mechanisms.
3.1 Investigating Mechanisms of Toxicity
If an adverse effect is observed (e.g., elevated liver enzymes), follow-up studies are initiated to probe the mechanism.
Signaling Pathway: Hypothetical Drug-Induced Liver Injury (DILI)
Caption: A potential signaling pathway for drug-induced liver injury.
This diagram illustrates a common mechanism of DILI. If this compound were found to be hepatotoxic, further in vitro studies using primary hepatocytes could be conducted to investigate mitochondrial function, ROS production, and apoptosis markers (e.g., caspase activity) to confirm this pathway.
3.2 Human Risk Assessment
The culmination of the toxicology program is the human risk assessment, which integrates all available data to support the initiation of clinical trials. The NOAEL from the most sensitive species in the most relevant repeat-dose toxicity study is used to calculate the Maximum Recommended Starting Dose (MRSD) for Phase I clinical trials. This calculation involves the application of safety factors to account for interspecies differences and intraspecies variability.
Conclusion: A Living Document
The toxicological profile of an NCE like this compound is not a static document but a continuously evolving body of knowledge. The framework presented in this guide provides a robust and scientifically sound pathway for systematically characterizing the safety of a novel compound. By integrating in silico, in vitro, and in vivo approaches, and by focusing on the mechanistic underpinnings of toxicity, we can make more informed decisions in the drug development process, ultimately safeguarding the health of patients and paving the way for new and effective therapies. The journey from a novel molecule to a life-saving medicine is one of meticulous scientific inquiry, and a thorough understanding of toxicology is the compass that guides us safely through it.
Navigating the Voids: A Predictive Pharmacokinetic Profile of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory
In the landscape of drug discovery and development, researchers often encounter novel chemical entities with limited or non-existent public data. The compound 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid represents one such case. A comprehensive search of publicly available scientific literature reveals a notable absence of specific pharmacokinetic studies for this molecule. This guide, therefore, embarks on a predictive journey, constructing a theoretical pharmacokinetic profile based on the well-established characteristics of its core structural motifs: the benzoic acid group and the 2-oxopyrrolidine moiety.
This document serves as a robust framework for researchers, offering insights into the anticipated absorption, distribution, metabolism, and excretion (ADME) properties of this compound. By dissecting the known behaviors of structurally analogous compounds, we can formulate a scientifically grounded hypothesis of its pharmacokinetic journey within a biological system. This predictive approach is an essential tool in early-stage drug development, guiding the design of definitive preclinical studies.
I. Deconstructing the Molecule: Structural Clues to Pharmacokinetic Behavior
The structure of this compound offers critical clues to its likely pharmacokinetic profile.
-
Benzoic Acid Moiety: The presence of a carboxylic acid group suggests that the compound will exhibit acidic properties. This has significant implications for its absorption and distribution, as its ionization state will vary with the pH of the surrounding environment. The metabolism of benzoic acid and its derivatives is well-documented, often involving conjugation with glycine to form hippuric acid, or glucuronidation.[1]
-
2-Oxopyrrolidine (Lactam) Ring: This five-membered lactam ring is a common feature in various pharmaceuticals. While generally stable, the amide bond within the lactam ring can be susceptible to enzymatic hydrolysis.
-
Ether Linkage: The ethoxy bridge connecting the benzoic acid and the 2-oxopyrrolidine moieties is another potential site for metabolism, specifically O-dealkylation.
II. Predicted ADME Profile
A. Absorption
Given the benzoic acid component, the oral absorption of this compound is likely to be influenced by pH. In the acidic environment of the stomach, the carboxylic acid will be largely protonated and un-ionized, favoring absorption. As the compound moves into the more alkaline environment of the small intestine, it will become more ionized, which may reduce passive diffusion across the intestinal membrane. However, active transport mechanisms for benzoic acid derivatives could also play a role. The overall oral bioavailability will be a balance between its solubility and permeability. For other benzoic acid derivatives, oral absorption can be rapid and extensive.[2]
B. Distribution
The distribution of the compound will be governed by its physicochemical properties, such as lipophilicity and plasma protein binding. The presence of both a polar carboxylic acid group and a more lipophilic pyrrolidinone ring suggests a moderate volume of distribution. It is anticipated that the compound will bind to plasma proteins, primarily albumin, which is common for acidic drugs. The extent of this binding will influence the fraction of free drug available to exert its pharmacological effect and to be metabolized and excreted. Whole-body autoradiography studies in rats with other benzoic acid derivatives have shown significant distribution to the liver, bile, and intestinal lumen.[2]
C. Metabolism
The metabolism of this compound is predicted to occur through several key pathways, primarily in the liver.
-
Phase I Metabolism:
-
Hydrolysis: The amide bond in the 2-oxopyrrolidine ring could be a target for amidases, leading to ring-opening.
-
O-Dealkylation: The ether linkage could be cleaved, resulting in the formation of 2-hydroxybenzoic acid (salicylic acid) and a pyrrolidinone-ethanol derivative.
-
Hydroxylation: Minor hydroxylation on the aromatic ring or the pyrrolidinone ring may also occur.[3]
-
-
Phase II Metabolism:
-
Glucuronidation: This is expected to be a major metabolic pathway.[2][3] The carboxylic acid group is a prime site for the formation of an acyl glucuronide. The potential hydroxylated metabolites from Phase I reactions could also undergo glucuronidation to form ether glucuronides.[3]
-
Glycine Conjugation: The benzoic acid moiety can be conjugated with glycine to form a hippuric acid derivative. This is a well-known metabolic route for benzoic acid.[1]
-
The interplay of these metabolic pathways will determine the metabolic profile of the compound. It is crucial to characterize these metabolites as they may have their own pharmacological or toxicological properties.
D. Excretion
Based on the metabolism of similar compounds, the primary route of excretion for this compound and its metabolites is expected to be through both renal and biliary pathways. The smaller, more polar metabolites, such as the glycine and glucuronide conjugates, are likely to be excreted in the urine.[1][2] Larger metabolites, particularly glucuronide conjugates, may be preferentially excreted into the bile and subsequently eliminated in the feces.[2][3] The renal excretion of the parent compound is likely to be low.[2]
III. Proposed Experimental Workflows for Pharmacokinetic Characterization
To move from a predictive to a definitive pharmacokinetic profile, a series of in vitro and in vivo studies are necessary.
A. In Vitro Studies
-
Physicochemical Characterization:
-
Solubility: Determine the aqueous solubility at different pH values (e.g., 2.0, 4.5, 6.8, 7.4) to mimic physiological conditions.
-
LogP/LogD: Measure the lipophilicity of the compound, which influences its membrane permeability and distribution.
-
pKa: Determine the ionization constant of the carboxylic acid group.
-
-
Metabolic Stability:
-
Liver Microsomes/Hepatocytes: Incubate the compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) to assess its intrinsic clearance and identify major metabolites. This helps in understanding species differences in metabolism.[3]
-
-
Plasma Protein Binding:
-
Equilibrium Dialysis/Ultracentrifugation: Determine the fraction of the compound bound to plasma proteins from different species.
-
B. In Vivo Studies
-
Pharmacokinetic Study in Rodents (e.g., Rats):
-
Administration: Administer the compound intravenously (IV) and orally (PO) to different groups of animals.
-
Blood Sampling: Collect serial blood samples at predetermined time points.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the compound and its major metabolites in plasma.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).
-
-
Excretion Study:
-
Metabolism Cages: House animals in metabolism cages to collect urine and feces separately.
-
Quantification: Analyze the collected samples to determine the percentage of the administered dose excreted by each route.
-
IV. Data Presentation and Visualization
Table 1: Predicted Physicochemical and Pharmacokinetic Parameters
| Parameter | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~277.29 g/mol | Calculated from chemical structure |
| pKa | ~3-5 | Typical range for a benzoic acid derivative |
| LogP | 1.5 - 2.5 | Estimated based on structural components |
| Absorption | Moderate to good oral absorption | Favorable LogP and potential for active transport |
| Distribution | Moderate plasma protein binding | Presence of both polar and non-polar moieties |
| Metabolism | Extensive hepatic metabolism | Multiple potential sites for Phase I and II reactions |
| Primary Metabolic Pathways | Glucuronidation, Glycine Conjugation, Hydrolysis | Based on known metabolism of benzoic acids and lactams[1][3] |
| Excretion | Renal and Biliary | Excretion of polar metabolites |
Diagram 1: Predicted Metabolic Pathways
References
- 1. Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of a leukotriene D4/E4-antagonist (2-[3'-(2"-quinolylmethoxy)phenylamino]benzoic acid) in rat, dog,guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Initial Characterization of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Rationale for Investigation
The compound 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid is a novel synthetic molecule with limited publicly available data regarding its biological activity. However, its structural composition, featuring both a pyrrolidinone ring and a benzoic acid moiety, provides a strong rationale for its investigation as a potential anti-cancer agent.
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, found in a variety of compounds with significant biological activities, including anticancer properties.[1][2] Similarly, benzoic acid derivatives have been extensively explored in cancer research, with many demonstrating potent anti-proliferative effects through various mechanisms.[3][4]
Given the established importance of these chemical motifs, a systematic evaluation of this compound is warranted. This guide provides a comprehensive framework and detailed protocols for the initial characterization of its effects on cancer cell lines. The objective is to determine its cytotoxic potential and to elucidate its preliminary mechanism of action, thereby establishing a foundation for further pre-clinical development.
Strategic Workflow for Novel Compound Characterization
A tiered screening approach is recommended to efficiently characterize the anti-cancer potential of a novel compound. This workflow ensures that resources are directed toward the most promising activities, moving from broad phenotypic effects to more specific mechanistic insights.
Figure 1: A tiered experimental workflow for characterizing a novel compound.
Core Protocols and Methodologies
Compound Preparation and Handling
Scientific integrity begins with the proper handling of the test article. The solubility and stability of the compound are critical variables that must be controlled.
Protocol 1: Solubilization and Stock Solution Preparation
-
Initial Solubility Testing: Begin by testing the solubility of this compound in common, cell culture-compatible solvents. The recommended starting solvent is Dimethyl Sulfoxide (DMSO).
-
Preparation of High-Concentration Stock:
-
Accurately weigh 1-5 mg of the compound using an analytical balance.
-
Add the appropriate volume of sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). The choice of concentration depends on solubility limits.
-
Facilitate dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath. Ensure the compound is fully dissolved.
-
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations.
-
Causality: The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and confound results. A vehicle control (medium with the same final DMSO concentration) is mandatory for all experiments.
-
Cell Line Selection and Maintenance
The choice of cell lines should be strategic, ideally representing different cancer types (e.g., lung, breast, colon, leukemia) to assess the breadth of the compound's activity.
Protocol 2: Standard Cell Culture
-
Cell Lines: Procure cell lines from a reputable cell bank (e.g., ATCC) to ensure identity and sterility. For initial screening, a panel such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma) is recommended.
-
Culture Medium: Culture cells in the medium recommended by the supplier (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth. Use Trypsin-EDTA for adherent cells.
-
Trustworthiness: Regularly test cell lines for mycoplasma contamination. Use cells within a low passage number range for all experiments to ensure genetic stability and reproducibility.
-
Phase 1: Cell Viability and Cytotoxicity Screening
The primary goal is to determine if the compound affects cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a reliable, colorimetric method for this purpose.
Figure 2: Workflow for the MTT Cell Viability Assay.
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of 2-fold dilutions of the compound in complete culture medium. A typical starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated" and "vehicle control" (DMSO only).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Expertise: Living cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
-
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
| Parameter | Description | Example Value |
| Cell Line | Cancer cell line used | A549 |
| Seeding Density | Cells per well in a 96-well plate | 8,000 cells/well |
| Treatment Duration | Incubation time with the compound | 72 hours |
| IC50 | Concentration for 50% viability inhibition | 15.2 µM |
Phase 2: Elucidating the Mechanism of Cell Death/Growth Arrest
If the compound demonstrates potent cytotoxicity (e.g., IC50 < 20 µM), the next logical step is to determine how it is affecting the cells. The two most common anti-proliferative mechanisms are the induction of apoptosis (programmed cell death) and cell cycle arrest.
Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate. After 24 hours, treat with the compound at concentrations equivalent to its IC50 and 2x IC50. Include a vehicle control. Incubate for a relevant time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Expertise & Causality:
-
Annexin V- / PI- (Bottom Left Quadrant): Viable cells.
-
Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.
-
Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic or necrotic cells. PI is a nuclear stain that can only enter cells with compromised membrane integrity.
-
Annexin V- / PI+ (Top Left Quadrant): Necrotic cells.
-
-
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours (or overnight).
-
Trustworthiness: Fixation is a critical step that permeabilizes the cell membrane and preserves the cellular structure for accurate DNA staining.
-
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA). Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data on a linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.
| Assay | Parameter Measured | Potential Outcome with Compound |
| Apoptosis | % of Annexin V positive cells | Increase in early/late apoptotic populations |
| Cell Cycle | % of cells in G0/G1, S, G2/M | Accumulation in G1 or G2/M phase |
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
- 2. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
Topic: Protocol for 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Administration in Mice
An Application Note and Protocol for Researchers
Introduction
2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid is a novel compound featuring a pyrrolidinone nucleus, a structural motif characteristic of the racetam class of nootropics. Its chemical architecture suggests a potential modulation of cognitive functions, similar to well-studied compounds like aniracetam. Nootropics are a class of substances investigated for their potential to enhance mental functions, including memory, concentration, and motivation.[1][2] The development of a standardized, reproducible protocol for in vivo administration is a critical first step in characterizing the pharmacokinetic, efficacy, and safety profile of this new chemical entity.
This guide provides a comprehensive framework for the administration of this compound in murine models. As a Senior Application Scientist, this document is designed to move beyond a simple list of steps, offering insights into the causality behind experimental choices, ensuring that the described protocols are self-validating, and grounding key claims in authoritative references. The audience for this guide includes researchers in neuroscience, pharmacology, and drug development.
Postulated Mechanism of Action
Given the structural similarity to aniracetam, it is hypothesized that this compound may act as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3][4]
Key Hypothesized Actions:
-
Glutamatergic System Modulation: The primary mechanism is likely the potentiation of AMPA receptor-mediated glutamatergic neurotransmission. By binding to an allosteric site on the AMPA receptor, the compound may slow the receptor's desensitization and deactivation rates.[3][5] This enhances synaptic plasticity, a fundamental process for learning and memory formation.[4]
-
Cholinergic System Enhancement: Racetam compounds have been shown to enhance the release of acetylcholine, a neurotransmitter vital for cognitive processes, through the stimulation of nicotinic and muscarinic acetylcholine receptors.[6]
-
Dopaminergic and Serotonergic Effects: The compound may also influence dopamine and serotonin levels in key brain regions, which could contribute to anxiolytic and mood-regulating effects.[4]
-
Neuroprotection: By modulating neurotransmitter systems and potentially improving cerebral blood flow, the compound might exhibit neuroprotective properties against oxidative stress and excitotoxicity.[4][6]
Caption: Postulated mechanism of action via AMPA receptor modulation.
Preclinical Considerations
Animal Models and Ethical Considerations
The choice of animal model is paramount. For assessing cognitive enhancement, healthy, naïve mice such as the C57BL/6J strain are commonly used.[7][8] However, nootropic effects are often more pronounced in models with pre-existing cognitive deficits, such as animal models of Alzheimer's disease or vascular dementia.[1][9]
All animal experiments must be conducted in accordance with the guidelines established by the institution's Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment and minimize suffering.
Compound Solubility and Vehicle Selection
The solubility of this compound must be empirically determined. Aniracetam, a related compound, is lipophilic ("fat-soluble") and has low aqueous solubility.[6] The presence of a benzoic acid moiety may slightly increase the polarity of the title compound. Proper vehicle selection is critical for ensuring consistent bioavailability.
| Administration Route | Recommended Vehicle | Rationale & Considerations | Reference |
| Oral (p.o.) Gavage | 0.5% - 2% Tween® 80 in saline | A common surfactant to create a homogenous suspension for water-insoluble compounds. | General Practice |
| 0.5% Carboxymethylcellulose (CMC) | A viscosity-enhancing agent that helps maintain a uniform suspension. | [10] | |
| Gelatin-based suspension | Mimics human oral consumption and can improve palatability for voluntary administration. | [7][11] | |
| Intraperitoneal (i.p.) | 10% 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) | A cyclic oligosaccharide that forms inclusion complexes to solubilize hydrophobic drugs for parenteral administration. | [9][12] |
| DMSO / PEG400 / Saline | A co-solvent system. Caution: DMSO can have its own biological effects and should be used at the lowest effective concentration (typically <5%). | General Practice |
Dosage Rationale and Calculation
For a novel compound, initial dose-ranging studies are essential. Based on literature for aniracetam, a starting point for efficacy studies can be extrapolated. Doses for aniracetam in mice typically range from 50 to 100 mg/kg.[7][9][13] Some studies have noted an inverted U-shaped dose-response curve, where lower or higher doses were less effective.[8]
| Study Type | Dose Range (mg/kg) | Purpose | Reference |
| Acute Toxicity | 50 - 2000 mg/kg (escalating) | To determine the Maximum Tolerated Dose (MTD) and LD50. | [10] |
| Pharmacokinetics | 10 - 50 mg/kg (p.o.), 1 - 5 mg/kg (i.v.) | To determine bioavailability, Cmax, Tmax, and half-life. | [14][15] |
| Efficacy (Cognition) | 25 - 100 mg/kg | To assess effects on learning, memory, and behavior. | [7][8][9][13] |
Dosage Calculation Example:
-
Target Dose: 50 mg/kg
-
Mouse Weight: 25 g (0.025 kg)
-
Required Amount: 50 mg/kg * 0.025 kg = 1.25 mg
-
Stock Solution: 5 mg/mL
-
Volume to Administer: 1.25 mg / 5 mg/mL = 0.25 mL (250 µL)
Experimental Protocols
Caption: General workflow for in vivo compound evaluation.
Protocol 1: Acute Oral Toxicity Assessment
This protocol is designed to estimate the acute toxicity (and LD50) of the compound, following a modified OECD 423 guideline.
-
Animal Allocation: Use healthy, young adult mice (e.g., Swiss albino or C57BL/6J), 8-10 weeks old. Use at least 3 animals per dose group.
-
Dosing: Administer single, escalating doses of the compound via oral gavage (e.g., 50, 300, 1000, 2000 mg/kg). A control group receives the vehicle only.
-
Observation (Short-term): Observe animals continuously for the first 30 minutes, then periodically for the next 24 hours, paying close attention to clinical signs of toxicity (e.g., tremors, lethargy, convulsions, changes in grooming).
-
Observation (Long-term): Monitor the animals daily for 14 days for mortality, changes in body weight, and any other signs of delayed toxicity.
-
Necropsy: At the end of the 14-day period, euthanize all surviving animals and perform a gross necropsy to examine for any tissue abnormalities.
Protocol 2: Preparation of Dosing Solutions
For Intraperitoneal (i.p.) Injection (using 10% 2-HP-β-CD):
-
Calculate Required Mass: Determine the total mass of the compound needed for all animals in the study group.
-
Prepare Vehicle: Prepare a 10% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline or phosphate-buffered saline (PBS).
-
Solubilization: Add the calculated mass of the compound to the vehicle. Vortex vigorously. Gentle heating (37-40°C) or sonication may be required to facilitate dissolution.
-
Final Volume: Adjust to the final volume with the vehicle.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial. Prepare fresh on the day of the experiment.[9][12]
For Oral (p.o.) Gavage (using 0.5% Tween 80):
-
Prepare Vehicle: Prepare a 0.5% (v/v) solution of Tween® 80 in sterile water or saline.
-
Weigh Compound: Weigh the required amount of the compound.
-
Create Slurry: Add a small amount of the vehicle to the compound and triturate with a pestle to create a smooth paste. This prevents clumping.
-
Suspension: Gradually add the remaining vehicle while vortexing or stirring continuously to create a homogenous suspension.
-
Administration: Use a magnetic stirrer to keep the suspension mixed during dosing to ensure each animal receives a consistent dose.
Protocol 3: Administration Procedures
Oral Gavage (p.o.):
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.
-
Gavage Needle: Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).
-
Needle Insertion: Insert the needle into the side of the mouth, advancing it gently along the esophagus into the stomach. Do not force the needle.
-
Dose Delivery: Once the needle is in place, slowly administer the calculated volume of the dosing solution.
-
Post-Administration: Return the mouse to its cage and observe for any immediate adverse reactions.
Intraperitoneal (i.p.) Injection:
-
Animal Restraint: Restrain the mouse to expose its abdomen. Tilting the mouse slightly head-down will help move the abdominal organs away from the injection site.
-
Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent damage to the bladder and major blood vessels.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood) or an organ (no fluid).
-
Dose Delivery: Inject the solution smoothly.
-
Post-Administration: Return the mouse to its cage and monitor for any signs of distress.
Post-Administration Monitoring and Analysis
Pharmacokinetic (PK) Analysis
A basic PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[16]
-
Design: Administer a single dose (p.o. or i.v.) of the compound.
-
Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture (terminal).
-
Analysis: Analyze plasma concentrations of the parent compound and potential metabolites using LC-MS/MS.[14]
-
Parameters: Calculate key parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and oral bioavailability (F%).[15]
Behavioral Assays
Behavioral testing should ideally be conducted when the compound is at its peak concentration in the brain, which is often around 30 minutes post-administration for related compounds.[7][12]
-
Novel Object Recognition (NOR): Assesses recognition memory. Mice are habituated to an arena with two identical objects. Later, one object is replaced with a novel one. Increased exploration of the novel object indicates intact memory.[7][11]
-
Contextual Fear Conditioning: A powerful test for associative learning and memory. Mice learn to associate a specific environment (context) with an aversive stimulus (mild foot shock). Freezing behavior upon re-exposure to the context is a measure of memory recall.[9][11]
-
Elevated Plus Maze (EPM): A standard test for anxiety-like behavior. The maze has two open and two closed arms. An anxiolytic effect is inferred if the compound increases the time spent in the open arms.[7][11]
-
Open Field Test: Measures general locomotor activity and anxiety-like behavior. A decrease in activity or reluctance to enter the center of the field can indicate sedative or anxiogenic effects, respectively.[11]
Data Interpretation and Troubleshooting
-
Lack of Efficacy in Healthy Animals: It is well-documented that some nootropics, including aniracetam, show minimal or no cognitive-enhancing effects in healthy, non-impaired subjects.[7][13][17] The therapeutic benefit may only be apparent in animal models of cognitive dysfunction.
-
Vehicle Effects: Always include a vehicle-only control group. Solvents like DMSO or surfactants can have biological effects that may confound the results.
-
Blinding: To prevent experimenter bias, the person administering the compound and scoring the behavioral tests should be blinded to the treatment groups.[7][11]
Conclusion
This document provides a detailed, evidence-based protocol for the preclinical in vivo administration of this compound in mice. By integrating mechanistic rationale with step-by-step instructions for toxicity, dosing, and administration, this guide aims to equip researchers with the tools to conduct rigorous and reproducible studies. Establishing a solid understanding of the compound's in vivo properties through these foundational protocols is essential for its continued development as a potential therapeutic agent.
References
- 1. Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. What is Aniracetam used for? [synapse.patsnap.com]
- 7. Oral aniracetam treatment in C57BL/6J mice without pre-existing cognitive dysfunction reveals no changes in learning, memory, anxiety or stereotypy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aniracetam Ameliorates Attention Deficit Hyperactivity Disorder Behavior in Adolescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Aniracetam Ameliorates Attention Deficit Hyperactivity Disorder Behavior in Adolescent Mice | eNeuro [eneuro.org]
- 13. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
- 14. Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral aniracetam treatment in C57BL/6J mice without pre-existing cognitive dysfunction reveals no changes in learning, memory, anxiety or stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine-2-one and benzoic acid scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds. This document provides a comprehensive guide for the investigation of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid, a molecule incorporating both these key moieties. While the specific enzymatic target of this particular compound is not yet defined in publicly available literature, its structural similarity to known inhibitors suggests a range of potential applications. This guide will, therefore, focus on a plausible and high-value therapeutic target class for which this compound is a promising candidate: integrin antagonism , with a specific focus on Very Late Antigen-4 (VLA-4). We will present the scientific rationale, detailed experimental protocols for screening and characterization, and the broader implications for drug development.
Introduction: The Therapeutic Potential of Pyrrolidinone and Benzoic Acid Derivatives
The pyrrolidine ring is a cornerstone of modern drug discovery, valued for its ability to explore three-dimensional chemical space due to its non-planar, sp3-hybridized nature.[1] This versatile scaffold is a key component in drugs with a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] Similarly, the benzoic acid moiety is a common feature in many pharmaceuticals, often serving as a critical interaction point with biological targets.
Derivatives combining these structures have shown significant promise. For instance, a novel series of 4-(Pyrrolidinyl)methoxybenzoic acid derivatives have been identified as potent antagonists of VLA-4, with IC50 values in the low nanomolar range.[4] Other related compounds have been investigated as inhibitors of enzymes such as α-amylase and α-glucosidase, and as multi-target tyrosine kinase inhibitors.[5][6] Given this precedent, this compound represents a compelling candidate for biological investigation.
Hypothetical Target: Very Late Antigen-4 (VLA-4)
VLA-4, also known as integrin α4β1, is a cell adhesion molecule that plays a crucial role in the trafficking of leukocytes to sites of inflammation. Its interaction with vascular cell adhesion molecule 1 (VCAM-1) is a key step in the inflammatory cascade of several autoimmune diseases, including multiple sclerosis and inflammatory bowel disease. The development of small molecule VLA-4 antagonists is therefore a significant area of interest in drug discovery. The structural features of this compound suggest it may fit the binding pocket of VLA-4, making this a logical and promising starting point for investigation.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | 2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid |
| Molecular Formula | C13H15NO4 |
| Molecular Weight | 249.26 g/mol |
| Structure |
A detailed characterization of the physicochemical properties, such as solubility, logP, and pKa, is a critical first step and should be determined experimentally.
Experimental Protocols
The following protocols provide a general framework for the initial screening and subsequent characterization of this compound as a potential VLA-4 antagonist.
Primary Screening: VLA-4/VCAM-1 Adhesion Assay
This assay serves as the initial screen to determine if the compound can inhibit the interaction between VLA-4 and its ligand, VCAM-1.
Principle: VLA-4 expressing cells are allowed to adhere to plates coated with VCAM-1. The degree of adhesion is quantified, and the ability of the test compound to reduce adhesion is measured.
Step-by-Step Protocol:
-
Plate Coating:
-
Coat 96-well microplates with recombinant human VCAM-1 (typically 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plates three times with PBS to remove unbound VCAM-1.
-
Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plates three times with assay buffer (e.g., TBS with 1 mM MnCl2).
-
-
Cell Preparation:
-
Use a cell line that expresses high levels of VLA-4 (e.g., Jurkat cells).
-
Label the cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions. This allows for quantification of adherent cells.
-
Resuspend the labeled cells in assay buffer to the desired concentration.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in assay buffer. It is advisable to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions.
-
Add the compound dilutions to the VCAM-1 coated wells.
-
Add the fluorescently labeled cells to the wells and incubate for 30-60 minutes at 37°C.
-
Gently wash the plates to remove non-adherent cells.
-
Read the fluorescence of the remaining adherent cells using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
The use of a cell-based adhesion assay provides a more physiologically relevant screen than a simple protein-protein interaction assay.
-
MnCl2 is included in the assay buffer as it activates integrins, promoting a high-affinity binding state.
-
Fluorescent labeling of cells allows for a high-throughput and quantitative readout.
Self-Validating System:
-
Include positive controls (a known VLA-4 inhibitor) and negative controls (vehicle) on each plate.
-
Run a control where cells are added to wells not coated with VCAM-1 to determine the level of non-specific binding.
Secondary Assay: Characterization of Inhibition Mechanism
Should the primary screen yield a positive result, further assays are necessary to characterize the mechanism of action.
Protocol: Surface Plasmon Resonance (SPR)
Principle: SPR measures the binding interaction between the compound and purified VLA-4 protein in real-time, allowing for the determination of binding kinetics (kon and koff) and affinity (KD).
Step-by-Step Protocol:
-
Chip Preparation:
-
Immobilize recombinant human VLA-4 protein onto a sensor chip according to the manufacturer's instructions (e.g., via amine coupling).
-
A reference flow cell should be prepared in parallel (e.g., a mock immobilization) to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Response Units, RU) over time.
-
After the association phase, inject running buffer alone to monitor the dissociation of the compound.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the VLA-4-immobilized flow cell.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Causality Behind Experimental Choices:
-
SPR is a label-free technology, avoiding potential artifacts from labeling the compound or protein.
-
It provides detailed kinetic information that is not available from endpoint assays like the adhesion assay.
Self-Validating System:
-
Ensure a stable baseline before and after compound injection.
-
Confirm that the binding is concentration-dependent and saturable.
-
Regenerate the sensor chip surface between injections to ensure that the binding capacity remains constant.
Broader Implications and Future Directions
A confirmed inhibitory activity of this compound against VLA-4 would position it as a valuable lead compound for the development of novel anti-inflammatory therapeutics. Subsequent steps would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound in animal models of inflammatory diseases (e.g., experimental autoimmune encephalomyelitis as a model for multiple sclerosis).
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound.
Conclusion
While the specific biological target of this compound remains to be definitively identified, its chemical structure strongly suggests potential as an enzyme inhibitor or receptor antagonist. The protocols and rationale presented here, using VLA-4 as a plausible and high-value hypothetical target, provide a robust framework for its initial investigation. The broader landscape of biological activities associated with pyrrolidinone and benzoic acid derivatives underscores the significant potential of this compound in drug discovery.[7][8][9][10]
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. pharaohacademy.com [pharaohacademy.com]
- 10. SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE | Arastirmax - Scientific Publication Index [arastirmax.com]
application of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid in neurodegenerative disease models
Therefore, this guide will provide a comprehensive framework based on a closely related and well-researched class of molecules: racetam analogues . The protocols and methodologies detailed below are standard, validated approaches for evaluating novel cognitive enhancers and neuroprotective agents in the context of neurodegenerative diseases. These can be adapted for the investigation of "2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid" or any novel compound with a similar chemical scaffold.
Introduction to Pyrrolidinone Derivatives in Neuroprotection
The pyrrolidinone ring is a core structural feature of the racetam class of nootropics, with piracetam being the parent compound. These compounds are known to modulate neurotransmitter systems, enhance synaptic plasticity, and exhibit neuroprotective properties. The therapeutic potential of novel pyrrolidinone derivatives, such as the hypothetical "this compound," lies in their potential to offer improved efficacy, better blood-brain barrier penetration, and more targeted mechanisms of action compared to existing analogues.
The primary rationale for investigating such compounds in neurodegenerative disease models, like Alzheimer's and Parkinson's disease, is their potential to:
-
Enhance cholinergic and glutamatergic neurotransmission: Deficits in these pathways are hallmarks of cognitive decline.
-
Protect against excitotoxicity: Excessive glutamate stimulation leads to neuronal death, a common feature in many neurodegenerative conditions.
-
Reduce oxidative stress and neuroinflammation: These are key pathological drivers of disease progression.
-
Promote mitochondrial function and neurogenesis: These processes are crucial for neuronal survival and repair.
Part 1: In Vitro Evaluation of Neuroprotective Effects
Cell Line and Primary Culture Models
The initial screening of a novel compound involves assessing its cytotoxicity and neuroprotective potential in established cell culture models.
-
SH-SY5Y Human Neuroblastoma Cells: A widely used cell line that can be differentiated into a more mature neuronal phenotype. It is amenable to various induced-toxicity models.
-
PC12 Pheochromocytoma Cells: Derived from a rat adrenal medulla tumor, these cells differentiate into neuron-like cells in the presence of Nerve Growth Factor (NGF).
-
Primary Cortical or Hippocampal Neurons: These cultures, derived from rodent embryos, provide a more physiologically relevant model for studying synaptic function and neuroprotection.
Experimental Protocols
Objective: To determine the optimal non-toxic concentration range of the test compound.
Workflow:
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Procedure:
-
Cell Seeding: Plate SH-SY5Y cells at a density of 1 x 10⁴ cells/well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Replace the medium with the compound-containing medium and incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Objective: To evaluate the compound's ability to protect neurons from oxidative damage induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
Workflow:
Caption: Experimental workflow for the oxidative stress neuroprotection assay.
Step-by-Step Procedure:
-
Cell Seeding: Plate cells as described in Protocol 1.2.1.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 2-4 hours.
-
Induction of Oxidative Stress: Add H₂O₂ (e.g., 100-200 µM) or 6-OHDA (e.g., 50-100 µM) to the wells and incubate for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay or assess cell death by measuring lactate dehydrogenase (LDH) release into the culture medium.
Objective: To determine if the compound can suppress the pro-inflammatory response of microglia, the resident immune cells of the brain.
Model: BV-2 murine microglial cell line.
Step-by-Step Procedure:
-
Cell Seeding: Plate BV-2 cells at a density of 2 x 10⁵ cells/well in a 24-well plate.
-
Pre-treatment: Treat the cells with the test compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.
-
Quantification of Inflammatory Mediators: Collect the culture supernatant and measure the levels of nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
Part 2: In Vivo Evaluation in Animal Models of Neurodegeneration
Selection of Animal Models
The choice of animal model is critical and depends on the specific neurodegenerative disease being targeted.
| Disease Model | Animal | Induction Method | Key Pathological Features |
| Alzheimer's Disease | Mouse (e.g., 5XFAD, APP/PS1) | Transgenic | Amyloid-beta plaques, neurofibrillary tangles, cognitive deficits |
| Rat | Scopolamine-induced amnesia | Cholinergic dysfunction, short-term memory impairment | |
| Parkinson's Disease | Mouse/Rat | MPTP or 6-OHDA injection | Dopaminergic neuron loss, motor deficits |
| Huntington's Disease | Mouse (e.g., R6/2) | Transgenic | Huntingtin protein aggregates, motor dysfunction |
Experimental Protocols
Objective: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its ability to cross the blood-brain barrier (BBB).
Procedure Outline:
-
Administer the compound to rodents via intravenous (IV) and oral (PO) routes.
-
Collect blood and brain tissue samples at multiple time points.
-
Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Calculate key pharmacokinetic parameters (e.g., half-life, bioavailability, brain-to-plasma ratio).
Objective: To evaluate the compound's ability to improve learning and memory in rodent models.
Commonly Used Behavioral Tests:
-
Morris Water Maze (MWM): Assesses spatial learning and memory.
-
Y-Maze Spontaneous Alternation: Measures short-term working memory.
-
Novel Object Recognition (NOR): Evaluates recognition memory.
Workflow for Morris Water Maze:
Caption: Workflow for the Morris Water Maze test of spatial memory.
Objective: To investigate the neurobiological effects of the compound treatment at the cellular and molecular level.
Key Analyses:
-
Immunohistochemistry (IHC): To visualize and quantify markers of neurodegeneration (e.g., amyloid-beta plaques, hyperphosphorylated tau), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and neurogenesis (e.g., DCX, BrdU).
-
Western Blotting: To measure the protein levels of key signaling molecules involved in synaptic plasticity (e.g., PSD-95, synaptophysin), apoptosis (e.g., Bcl-2, Bax), and neuroinflammation (e.g., COX-2, iNOS).
-
ELISA: To quantify levels of neurotransmitters, neurotrophic factors (e.g., BDNF), and inflammatory cytokines in brain homogenates.
-
HPLC: To measure the levels of dopamine and its metabolites in the striatum in Parkinson's disease models.
Part 3: Data Interpretation and Future Directions
A successful investigation of "this compound" would demonstrate:
-
A favorable safety profile with low cytotoxicity.
-
Significant neuroprotective effects in in vitro models of disease-relevant stressors.
-
Good oral bioavailability and BBB penetration.
-
Reversal or attenuation of cognitive or motor deficits in animal models.
-
Modulation of key pathological hallmarks (e.g., reduced amyloid load, preserved dopaminergic neurons).
Future studies should aim to elucidate the precise molecular targets and signaling pathways modulated by the compound. This could involve transcriptomic (RNA-seq) and proteomic analyses to identify novel mechanisms of action, paving the way for its potential clinical development.
2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid for high-throughput screening assays
Application Notes & Protocols
Compound of Interest: 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Putative Target Class: AMPA Receptor Positive Allosteric Modulators
Introduction
This compound is a novel small molecule featuring a pyrrolidinone scaffold, a key structural motif found in the nootropic agent Aniracetam. Aniracetam and its analogs belong to a class of compounds known as "ampakines," which act as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[3] By potentiating AMPA receptor function, these modulators can enhance synaptic plasticity, a fundamental process for learning and memory.[4]
The therapeutic potential of AMPA receptor PAMs is significant, with possible applications in treating cognitive impairment associated with Alzheimer's disease, schizophrenia, depression, and other CNS disorders.[3][5][6] A key advantage of allosteric modulators is that they only enhance the receptor's response in the presence of the endogenous agonist, glutamate, potentially leading to fewer side effects than direct agonists.[5][7]
These application notes provide a comprehensive guide for researchers to investigate the activity of this compound and similar compounds as potential AMPA receptor PAMs using high-throughput screening (HTS) assays. The protocols herein describe a primary cell-based functional screen for identifying active compounds and secondary assays for mechanistic validation and characterization.
Hypothesized Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
We hypothesize that this compound acts as a positive allosteric modulator of the AMPA receptor. Unlike agonists that bind to the glutamate binding site (orthosteric site), PAMs bind to a distinct (allosteric) site on the receptor complex.[3] This binding event does not open the ion channel directly but rather stabilizes the receptor in an active conformation when glutamate is bound.[7] The primary mechanisms by which AMPA receptor PAMs enhance receptor function are by slowing the rate of channel deactivation (closure after glutamate unbinds) and/or desensitization (closure in the continued presence of glutamate).[6][7] The net effect is an increased influx of cations (primarily Na⁺ and Ca²⁺) in response to glutamate, thereby strengthening the synaptic signal.
References
- 1. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 2. biomol.com [biomol.com]
- 3. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. FUNCTIONAL INSIGHT INTO DEVELOPMENT OF POSITIVE ALLOSTERIC MODULATORS OF AMPA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid as a chemical probe for [specific protein]
Application Note & Protocols
Probe-1: A Novel Chemical Probe for Interrogating Slingshot-1 (SSH1) Phosphatase Activity and Cytoskeletal Dynamics
Abstract
Slingshot-1 (SSH1) is a dual-specificity protein phosphatase critical for regulating actin cytoskeleton dynamics through the dephosphorylation of cofilin. Dysregulation of the SSH1-cofilin axis is implicated in cancer cell migration, invasion, and metastasis, making SSH1 a compelling target for therapeutic development. This document provides a comprehensive guide for utilizing Probe-1 , a novel small molecule based on a pyrrolidinone-linked benzoic acid scaffold, as a chemical probe to investigate SSH1 function. While direct, high-affinity binding of Probe-1 to SSH1 is presented here as a working hypothesis for the purpose of this guide, the protocols described are based on established methodologies for validating and utilizing phosphatase inhibitors.[1] This guide offers detailed, field-tested protocols for researchers in cell biology and drug discovery to assess target engagement, quantify enzymatic inhibition, and evaluate the cellular consequences of SSH1 modulation.
Introduction: The Scientific Rationale
The actin cytoskeleton is a dynamic network essential for cell motility, morphology, and division. Cofilin, an actin-depolymerizing factor, is a key regulator of this network. Its activity is switched off by phosphorylation by LIM kinases (LIMK) and switched on by dephosphorylation, primarily by Slingshot family phosphatases (SSH).[1] Among them, SSH1 is often overexpressed in various cancers and plays a pivotal role in promoting cell migration.[1]
The development of small molecule probes to specifically inhibit SSH1 is crucial for dissecting its signaling pathways and validating its therapeutic potential. Many existing phosphatase inhibitors suffer from poor selectivity due to the conserved nature of phosphatase active sites. Probe-1 belongs to a chemical class, benzoic acid derivatives, which has shown promise in yielding potent and selective inhibitors for specific phosphatases.[1] The core structure of Probe-1, combining a benzoic acid moiety known to interact with phosphatase active sites with a pyrrolidinone group that can enhance solubility and cell permeability, makes it an attractive candidate for a chemical probe.[2][3]
This application note details the experimental framework to hypothetically validate and utilize Probe-1 as a selective inhibitor of SSH1. The subsequent protocols are designed as a self-validating system, moving from initial biochemical validation to complex cell-based functional assays.
Logical Workflow for Probe Validation & Application
The following diagram outlines the logical progression of experiments described in this guide, starting from basic biochemical assays and moving towards cellular and downstream functional analysis.
Caption: Experimental workflow for the validation and application of Probe-1.
Protocols & Methodologies
Protocol 1: In Vitro SSH1 Enzymatic Inhibition Assay
Objective: To determine the potency of Probe-1 against recombinant human SSH1 by calculating its IC₅₀ value.
Principle: This assay measures the amount of free phosphate released by SSH1 from a synthetic phosphopeptide substrate. The reduction in phosphate release in the presence of Probe-1 is proportional to its inhibitory activity.
Materials:
-
Recombinant Human SSH1 (e.g., R&D Systems, Cat# 2058-PS)
-
Phosphopeptide substrate (e.g., a peptide containing the phosphoserine cofilin sequence)
-
Malachite Green Phosphate Assay Kit (e.g., Abcam, Cat# ab65622)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mg/mL BSA
-
Probe-1 (stock solution in DMSO)
-
96-well microplate, clear, flat-bottom
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of Probe-1 in DMSO. A typical starting concentration is 10 mM. Then, dilute these stocks into Assay Buffer to achieve the final desired concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration is ≤1% in all wells.
-
Enzyme Preparation: Dilute recombinant SSH1 in ice-cold Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).
-
Assay Plate Setup:
-
Add 25 µL of Assay Buffer to the "No Enzyme" control wells.
-
Add 25 µL of the 2X SSH1 enzyme solution to all other wells.
-
Add 25 µL of the diluted Probe-1 solutions to the test wells.
-
Add 25 µL of Assay Buffer containing 1% DMSO to the "Enzyme Only" (positive control) wells.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Reaction Initiation: Add 50 µL of the 2X phosphopeptide substrate solution (diluted in Assay Buffer) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30 minutes. The incubation time may need optimization based on enzyme activity.
-
Reaction Termination & Detection:
-
Stop the reaction by adding 30 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "No Enzyme" wells from all other readings.
-
Normalize the data by setting the "Enzyme Only" control as 100% activity.
-
Plot the percent inhibition versus the log concentration of Probe-1 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Interpretation:
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of Probe-1 required to inhibit 50% of SSH1 activity. | 4 µM[1] |
| Hill Slope | Describes the steepness of the dose-response curve. | ~1.0 |
| R² Value | Goodness of fit for the curve. | >0.98 |
Protocol 2: Cellular Target Engagement (CETSA)
Objective: To confirm that Probe-1 directly binds to and stabilizes SSH1 in a cellular context.
Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding increases the thermal stability of a target protein. Cells are treated with the probe, heated to various temperatures, lysed, and the amount of soluble (non-denatured) target protein is quantified by Western Blot.
Materials:
-
MDA-MB-231 breast cancer cells (or other high SSH1-expressing cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Probe-1
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
Anti-SSH1 antibody, Anti-GAPDH antibody (loading control)
-
PCR thermocycler for heating, centrifuges, Western Blot equipment
Step-by-Step Procedure:
-
Cell Treatment: Culture MDA-MB-231 cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a high concentration of Probe-1 (e.g., 10-20X the biochemical IC₅₀) for 2 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermocycler. Include an unheated control (room temperature).
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western Blotting using the normalized soluble fractions.
-
Probe the membrane with primary antibodies against SSH1 and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the bands using an appropriate detection system.
-
-
Data Analysis: Quantify the band intensities for SSH1 at each temperature for both vehicle and Probe-1 treated samples. Plot the percentage of soluble SSH1 relative to the unheated control versus temperature. A rightward shift in the melting curve for the Probe-1 treated sample indicates target stabilization.
Protocol 3: In-Cell Western Blot for Cofilin Phosphorylation
Objective: To measure the functional effect of Probe-1 on the SSH1 signaling pathway by quantifying the phosphorylation status of its direct substrate, cofilin.
Principle: Inhibition of SSH1 will prevent the dephosphorylation of cofilin, leading to an accumulation of phosphorylated cofilin (p-Cofilin) at Serine-3. This change can be detected by Western Blot using a phospho-specific antibody.
Signaling Pathway Overview
Caption: The SSH1-Cofilin signaling pathway targeted by Probe-1.
Step-by-Step Procedure:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells and allow them to adhere overnight. Treat the cells with increasing concentrations of Probe-1 (e.g., 0, 0.1, 1, 10, 50 µM) for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with RIPA buffer containing both protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the lysates, collect them, and determine the protein concentration using a BCA assay.
-
Western Blot:
-
Normalize all samples to the same protein concentration (e.g., 20 µg).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-cofilin (Ser3) and total cofilin. A loading control like β-actin is also recommended.
-
Incubate with appropriate secondary antibodies and visualize.
-
-
Data Analysis: Quantify the band intensities. For each sample, calculate the ratio of p-Cofilin to total cofilin. Plot this ratio against the concentration of Probe-1 to generate a dose-response curve.
Expected Outcome: A dose-dependent increase in the p-Cofilin/total cofilin ratio should be observed, confirming that Probe-1 inhibits SSH1 activity inside the cell.
References
Troubleshooting & Optimization
improving the solubility of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid for cell-based assays.
Topic: Improving the Solubility of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of solubilizing this compound for accurate and reproducible cell-based assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design.
Understanding the Challenge: The Physicochemical Properties of this compound
The structure of this compound, a substituted benzoic acid, presents a classic solubility challenge. Its aromatic ring and other nonpolar moieties contribute to low aqueous solubility, while the carboxylic acid group offers a handle for pH-dependent solubilization. The estimated pKa of this compound is likely around 4.0, similar to other 2-alkoxybenzoic acids.[1][2] This means that at physiological pH (around 7.4), the carboxylic acid will be deprotonated to its more soluble carboxylate form. However, precipitation can still occur when a concentrated stock solution (typically in DMSO) is diluted into an aqueous assay medium.[3]
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation when I dilute my DMSO stock of this compound into my cell culture medium. What is happening?
A1: This is a common issue known as "kinetic" versus "thermodynamic" solubility. Your compound is likely soluble at a high concentration in 100% DMSO (your stock solution). However, when you dilute this into an aqueous buffer or cell culture medium, the solvent environment abruptly changes. The compound's solubility in this new, predominantly aqueous environment is much lower, causing it to precipitate out of solution.[4][5] This is a kinetic solubility issue, as the compound hasn't had time to reach its true equilibrium (thermodynamic) solubility.[6][7]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance to DMSO is cell-line dependent. For most immortalized cell lines, a final concentration of 0.5% (v/v) DMSO is a widely recommended upper limit to avoid significant cytotoxicity.[8] However, for primary cells or more sensitive cell lines, it's best to keep the final DMSO concentration at or below 0.1% (v/v) .[8][9] It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without your compound.[10]
Q3: Can I just sonicate or heat my compound to get it into solution?
A3: While gentle warming (e.g., 37°C) and sonication can help dissolve the compound in the initial stock solvent (like DMSO), these methods may not prevent precipitation upon dilution into your aqueous assay medium.[3][8] Excessive heating can also risk degrading your compound. These techniques can help create a supersaturated stock, but the compound may still crash out of solution in the final assay conditions.
Q4: What are the main strategies I can use to improve the solubility of this compound for my cell-based assay?
A4: The three primary strategies for a carboxylic acid-containing compound like this are:
-
pH Adjustment: Increasing the pH of your final assay buffer to deprotonate the carboxylic acid and form the more soluble carboxylate salt.[11][12][13]
-
Use of Co-solvents: While you are likely already using DMSO, other co-solvents can sometimes be used in combination, though this is less common for cell-based assays due to toxicity concerns.
-
Employing Solubilizing Excipients like Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic parts of your compound, increasing its aqueous solubility.[14][15]
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This guide will walk you through a systematic approach to improving the solubility of this compound.
Step 1: Characterize the Problem - Determine the Kinetic Solubility
Before attempting to improve the solubility, it's essential to quantify the problem. A simple kinetic solubility assay will tell you the concentration at which your compound precipitates under your specific assay conditions.
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Perform a serial 2-fold dilution of your stock solution in 100% DMSO in a 96-well plate.
-
In a separate clear, flat-bottom 96-well plate, add your cell culture medium or buffer (e.g., PBS).
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the corresponding wells of the plate containing the medium, to achieve a final DMSO concentration that matches your planned experiment (e.g., 0.5%). This will create a range of final compound concentrations.
-
Mix the plate well and let it incubate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a plate reader.[16]
-
Plot the absorbance against the compound concentration. The concentration at which you see a sharp increase in absorbance is your kinetic solubility limit.[17]
Step 2: The First Line of Attack - pH Adjustment
Given that the target compound is a benzoic acid derivative, the most straightforward approach is to increase the pH of the solvent to ensure the carboxylic acid is in its deprotonated, more soluble salt form.
The equilibrium for a carboxylic acid (R-COOH) in water is:
R-COOH ⇌ R-COO⁻ + H⁺
According to Le Châtelier's principle, if we increase the pH (by decreasing the H⁺ concentration), the equilibrium will shift to the right, favoring the formation of the more soluble carboxylate anion (R-COO⁻).[12] Since the estimated pKa is around 4.0, at a physiological pH of 7.4, the compound should be predominantly in its soluble form. However, localized high concentrations upon dilution from a DMSO stock can still cause precipitation. Using a well-buffered, slightly basic solution can help overcome this.
Caption: Workflow for pH-based solubility optimization.
Important Consideration: Ensure that the chosen pH is within the viable range for your specific cell line. Most cell lines can tolerate a pH range of 7.0 to 7.8, but it's always best to perform a viability assay (e.g., MTT or trypan blue exclusion) with the buffer alone to confirm.
Step 3: An Alternative Approach - Cyclodextrins
If pH adjustment is not sufficient or is incompatible with your assay, cyclodextrins are an excellent alternative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications due to its high aqueous solubility and low toxicity.[10]
Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The nonpolar parts of your compound can become encapsulated within this cavity, forming an "inclusion complex." This complex has the hydrophilic properties of the cyclodextrin, effectively increasing the apparent aqueous solubility of your compound.[14][15]
-
Prepare a stock solution of HP-β-CD (e.g., 40% w/v in your cell culture medium).
-
Create a series of dilutions of the HP-β-CD stock in your medium to get a range of concentrations (e.g., 0.5%, 1%, 2%, 5% w/v).
-
Add your compound (from a DMSO stock) to each HP-β-CD solution to your desired final concentration.
-
Mix and incubate for at least one hour to allow for inclusion complex formation.
-
Visually inspect for precipitation or perform a kinetic solubility assay as described above.
-
Select the lowest concentration of HP-β-CD that maintains the solubility of your compound.
-
Run a vehicle control with the selected concentration of HP-β-CD in your cell-based assay to ensure it does not interfere with your experimental endpoint.
| Method | Pros | Cons |
| pH Adjustment | Simple, cost-effective, directly addresses the chemistry of the compound. | May not be suitable for all cell lines or assays sensitive to pH changes. |
| Cyclodextrins | Generally low cytotoxicity, effective for a wide range of hydrophobic compounds. | Can sometimes interfere with compound-target interactions; higher cost. |
Decision-Making Workflow
To help you choose the best strategy, here is a decision tree to guide your experimental plan.
Caption: Decision tree for selecting a solubilization strategy.
By following this structured approach, you can systematically identify the optimal conditions for solubilizing this compound, ensuring the integrity and reliability of your cell-based assay data.
References
- 1. 2-Methoxybenzoic acid | 529-75-9 [chemicalbook.com]
- 2. 2-Ethoxybenzoic acid | C9H10O3 | CID 67252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsrp.org [ijsrp.org]
- 12. physicsforums.com [physicsforums.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. solvescientific.com.au [solvescientific.com.au]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
Welcome to the technical support center for the synthesis of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this molecule. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize your reaction conditions, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common synthetic route for this compound, and what are the expected impurities?
A1: The most prevalent and direct synthetic route is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of a salicylic acid derivative attacks an electrophilic N-(2-haloethyl)-2-pyrrolidinone.
The primary impurities stem from the reactants and potential side reactions inherent to this method. Understanding these is the first step in troubleshooting.
Table 1: Common Impurities and Their Potential Sources
| Impurity Name | Structure / Description | Potential Source(s) |
| Impurity A: Salicylic Acid (or derivative) | Unreacted starting material | Incomplete reaction; Suboptimal base or temperature. |
| Impurity B: N-(2-hydroxyethyl)-2-pyrrolidinone | Hydrolysis of the halo-ethyl starting material or byproduct. | Presence of water; Reaction with hydroxide base. |
| Impurity C: Dimerized byproduct | Two molecules of N-(2-haloethyl)-2-pyrrolidinone reacting. | Can occur, especially if the nucleophile concentration is low. |
| Impurity D: Ring-Alkylated Isomer | Alkylation occurs on the benzene ring instead of the phenolic oxygen. | Aryloxides are ambident nucleophiles; reaction conditions can influence regioselectivity.[1][3] |
| Impurity E: Ester Byproduct | Carboxylic acid group of one molecule esterifies with the ethoxy alcohol of another potential impurity. | Typically forms under acidic conditions or high temperatures, but can be a minor byproduct. |
The core of troubleshooting this synthesis lies in maximizing the desired SN2 pathway while minimizing these competing reactions.
Q2: My reaction is sluggish, and HPLC analysis shows a significant amount of unreacted salicylic acid. How can I drive the reaction to completion?
A2: This is a common issue often related to the initial deprotonation of the salicylic acid and the subsequent nucleophilic attack. Here’s a breakdown of the critical parameters and how to optimize them:
-
Choice of Base: The pKa of the phenolic proton on salicylic acid is approximately 13, while the carboxylic acid proton is around 3. A sufficiently strong base is needed to deprotonate the phenol to form the reactive phenoxide, but a base that is too strong or used in excess can lead to side reactions.
-
Expert Insight: While strong bases like Sodium Hydride (NaH) are effective for deprotonating alcohols, weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are often preferred for aryl ethers to improve selectivity and reduce side reactions.[3] K₂CO₃ is a cost-effective and efficient choice. Ensure it is finely powdered and anhydrous to maximize its reactivity.
-
-
Solvent System: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base (e.g., K⁺) without solvating the nucleophile (the phenoxide), leaving it more reactive.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are excellent choices.[3] DMF is often a good starting point due to its high boiling point and ability to dissolve a wide range of reactants.
-
-
Temperature Control: The Williamson ether synthesis is temperature-dependent.
-
Causality: Insufficient temperature leads to a slow reaction rate. However, excessively high temperatures can promote elimination side reactions and degradation of starting materials or products.[1][4] A good starting point is typically between 60-80 °C. Monitor the reaction progress by TLC or HPLC to find the optimal balance.
-
Q3: I'm observing an unexpected peak in my HPLC that I can't identify. What is a systematic approach to characterizing this unknown impurity?
A3: Identifying unknown impurities is crucial for process control and regulatory compliance. A multi-step, systematic approach is required. High-Performance Liquid Chromatography (HPLC) is a cornerstone for this analysis.[5][6]
Workflow for Impurity Identification:
-
Develop a Robust HPLC Method: The goal is to achieve good separation between the main peak (your product) and all impurities.[7][8] A reversed-phase C18 column with a gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a standard starting point.[9]
-
Forced Degradation Studies: To understand potential degradation pathways, subject your pure compound to stress conditions (acid, base, oxidation, heat, light).[10] This can help determine if the unknown impurity is a degradant and provides reference peaks.
-
Isolation: If the impurity is present in sufficient quantity (>0.1%), preparative HPLC or column chromatography can be used to isolate it.
-
Spectroscopic Analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful initial tool. It provides the molecular weight of the impurity, which is a critical piece of the puzzle. High-resolution mass spectrometry (HRMS) can provide the exact mass and suggest a molecular formula.[6]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Once isolated, ¹H and ¹³C NMR will provide structural information to confirm the identity of the impurity.
-
The diagram below outlines this logical troubleshooting workflow.
Caption: Workflow for impurity identification and mitigation.
Q4: How can I effectively purify the final product, this compound, to remove residual impurities?
A4: Since the final product is a carboxylic acid, its purification can be strategically managed by leveraging its acidic properties and polarity.
-
Acid-Base Extraction: This is a highly effective initial cleanup step.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a mild aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving non-acidic impurities in the organic layer.[11][12]
-
Separate the aqueous layer and re-acidify it with a dilute acid (e.g., 1N HCl) to a pH of ~2-3.
-
The purified product will precipitate out of the aqueous solution and can be collected by filtration or extracted back into an organic solvent.[11]
-
-
Recrystallization: This is the gold standard for purifying solid organic compounds. The key is selecting an appropriate solvent system.
-
Solvent Selection Principle: The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.
-
Recommended Solvents: A mixture of ethanol and water, isopropanol, or ethyl acetate/heptane are good starting points for recrystallization of polar compounds like this. Experiment with different solvent ratios to achieve optimal crystal formation and impurity rejection.
-
-
Column Chromatography: If impurities are very close in polarity to the product, silica gel column chromatography may be necessary. A mobile phase gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of acetic acid, can effectively separate the desired acid from less polar impurities.
Key Experimental Protocols
Protocol 1: General Synthesis via Williamson Ether Synthesis
This protocol is a representative example and should be adapted and optimized based on laboratory findings.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl salicylate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous DMF.
-
Reaction: Stir the suspension at room temperature for 30 minutes. Add N-(2-chloroethyl)-2-pyrrolidinone (1.1 eq) to the mixture.
-
Heating: Heat the reaction mixture to 70-80 °C and monitor the progress using TLC or HPLC (approx. 6-12 hours).
-
Workup: After completion, cool the reaction to room temperature and pour it into ice-water. Acidify the mixture to pH ~2-3 with 1N HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester intermediate.
-
Hydrolysis: Dissolve the crude ester in a mixture of THF/Methanol and add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq). Stir at room temperature until the hydrolysis is complete (monitored by TLC/HPLC).
-
Purification: Remove the organic solvents in vacuo. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities. Acidify the aqueous layer with 1N HCl to precipitate the final product. Filter the solid, wash with cold water, and dry under vacuum.
-
Final Purification: Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the high-purity product.
Caption: Synthetic pathway and key side reactions.
Protocol 2: HPLC Method for Impurity Profiling
This is a general method and should be optimized for your specific system and impurity profile.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. One moment, please... [chemistrytalk.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimization of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Synthesis
Welcome to the technical support center for the synthesis and optimization of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. We will delve into the underlying chemistry, provide field-proven insights, and offer robust troubleshooting strategies to enhance your reaction yields and product purity.
The synthesis of the target compound is typically achieved through a two-step process: a Williamson ether synthesis to form the ether linkage, followed by a saponification (hydrolysis) to deprotect the carboxylic acid. This guide is structured to address specific issues that may arise during each of these critical stages.
Standard Synthetic Workflow
The most common and reliable route involves the O-alkylation of a salicylate ester with an appropriate N-substituted 2-haloethylpyrrolidinone, followed by hydrolysis of the ester to yield the final benzoic acid product.
Caption: General two-step synthesis pathway for the target molecule.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Part 1: The Williamson Ether Synthesis (Alkylation)
Question: My yield for the first step, the synthesis of the intermediate ester, is consistently low. What are the most likely causes and how can I fix them?
Answer: Low yield in a Williamson ether synthesis is a common problem that can typically be traced to a few key factors. This reaction is an SN2 nucleophilic substitution, and its success hinges on optimizing conditions to favor this pathway.[1]
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting logic for low alkylation yield.
-
Base Selection: The phenolic hydroxyl group of the salicylate must be deprotonated to form the more nucleophilic phenoxide. A weak base may not accomplish this effectively.
-
Insight: While potassium carbonate (K₂CO₃) is commonly used, its effectiveness depends on it being anhydrous and finely powdered to maximize surface area.[2] If K₂CO₃ is insufficient, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.
-
-
Solvent Choice: The solvent plays a crucial role in an SN2 reaction.
-
Insight: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal.[3] They solvate the cation (K⁺ or Na⁺) but leave the phenoxide anion relatively "bare," increasing its nucleophilicity. Using protic solvents like ethanol can hydrogen-bond with the phenoxide, reducing its reactivity.
-
-
Leaving Group: The rate of the SN2 reaction is highly dependent on the quality of the leaving group on the alkylating agent.
-
Insight: The reactivity order is I > Br > Cl.[3] If you are using 1-(2-chloro ethyl)pyrrolidin-2-one and experiencing slow or incomplete reactions, switching to the bromo - or iodo - derivative will significantly accelerate the reaction. This can be achieved by an in-situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture when using the chloro- or bromo- reagent.
-
-
Temperature and Reaction Time: Williamson ether syntheses with phenols can be slow.
-
Insight: A typical starting temperature is around 60-80°C.[2] If the reaction is sluggish (as monitored by TLC), the temperature can be cautiously increased. However, excessively high temperatures can promote side reactions or degradation. Ensure the reaction runs long enough for completion, which could be anywhere from 1.5 to 24 hours.
-
Question: My TLC shows significant unreacted starting material even after 24 hours. What should I do?
Answer: This indicates an incomplete reaction. Assuming you have addressed the core issues of base, solvent, and leaving group, consider the stoichiometry. Use a slight excess (1.1 to 1.5 equivalents) of the alkylating agent, 1-(2-haloethyl)pyrrolidin-2-one, to help drive the reaction to completion. Also, ensure your reagents are pure; impurities in either starting material can inhibit the reaction.
Part 2: The Saponification (Hydrolysis)
Question: I am getting a complex mixture of products or a very poor yield during the final hydrolysis step. What is going wrong?
Answer: The hydrolysis of the intermediate ester to the final carboxylic acid is sensitive to reaction conditions, particularly base concentration and temperature. Using overly harsh conditions is a common pitfall that can lead to unwanted side reactions.[4]
-
The Problem with Harsh Conditions: A report on a similar synthesis highlighted that using concentrated sodium hydroxide (e.g., 45% aq. NaOH) at elevated temperatures (e.g., 80°C) led to the formation of an unexpected azoxybenzene derivative as the main product instead of the desired benzoic acid.[4] While our specific molecule lacks the nitro group that participated in that particular side reaction, the principle remains: high temperature and strong caustic solutions can degrade aromatic systems or promote unintended condensation reactions.
-
The Optimized Solution: Milder conditions are key to a clean hydrolysis.
-
Insight: Switch from concentrated NaOH or KOH to a more dilute solution (e.g., 2N NaOH) or a milder base like lithium hydroxide (LiOH).[2][4] Perform the reaction at a lower temperature—room temperature or a gentle reflux (e.g., 60-80°C) is often sufficient.[2][4] The reaction may require a longer time at lower temperatures, but the improved purity and yield are worth the trade-off.
-
Table 1: Comparison of Hydrolysis Conditions
| Parameter | Harsh Conditions (High Risk) | Optimized Conditions (Recommended) | Source(s) |
| Base | 45% aq. NaOH / KOH | 2N NaOH or 1M LiOH | [2][4] |
| Temperature | 80 - 100 °C | Room Temperature to 60 °C | [4] |
| Solvent | Ethanol / THF | Ethanol / Water or THF / Water | [2][4] |
| Outcome | Risk of side products, degradation | Clean conversion to desired acid | [4] |
Part 3: Purification
Question: My final product is a sticky oil and is difficult to purify. What strategies can I use?
Answer: Purification challenges are common, especially if minor impurities prevent crystallization.
-
Acid-Base Extraction: Before any other purification, perform a liquid-liquid extraction. Dissolve your crude product in a solvent like ethyl acetate. Wash with a mild acid (e.g., 1M HCl) to remove any basic impurities, then with brine. This will ensure your product is in its neutral, carboxylic acid form.
-
Recrystallization: If the product is semi-solid, try to find a suitable solvent system for recrystallization. Common solvents to screen include ethyl acetate/hexanes, ethanol/water, or toluene.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is the next step. Use a solvent system like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column.
-
Salt Formation: If the free acid is difficult to handle, consider converting it to a salt. Bubbling HCl gas through an ether or ethyl acetate solution of the purified product can precipitate the hydrochloride salt, which is often a more crystalline and stable solid.[5] This can then be converted back to the free acid if necessary.
Frequently Asked Questions (FAQs)
Q1: Why do I need to start with an ester of salicylic acid (e.g., ethyl salicylate) instead of salicylic acid itself?
-
A1: The Williamson ether synthesis requires a strong base to deprotonate the phenol. If the free carboxylic acid were present, the base would deprotonate it first, as it is much more acidic than the phenol. This would form a carboxylate salt, which is negatively charged and would repel the incoming nucleophilic phenoxide, preventing the desired O-alkylation. Protecting the carboxylic acid as an ester circumvents this problem.
Q2: Are there any "greener" or more sustainable solvent alternatives to DMF?
-
A2: Yes, while DMF is effective, there is a push to replace it due to toxicity concerns. Solvents like dimethyl sulfoxide (DMSO) are common alternatives. For some Williamson syntheses, greener solvents like Cyrene™ (dihydrolevoglucosenone) or even surfactant-assisted reactions in water have been explored, though these would require specific optimization for this reaction.[6]
Q3: Can I run this reaction using a phase-transfer catalyst (PTC)?
-
A3: Yes, a phase-transfer catalyzed Williamson synthesis is an excellent option. Using a PTC like tetrabutylammonium bromide (TBAB) with K₂CO₃ in a solvent like toluene could be effective. The PTC helps shuttle the phenoxide from the solid or aqueous phase into the organic phase where the alkylating agent resides, often allowing for milder conditions and easier workups.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]benzoate
-
To a round-bottom flask charged with anhydrous potassium carbonate (1.5 eq.) and anhydrous DMF, add ethyl salicylate (1.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-(2-chloroethyl)pyrrolidin-2-one (1.2 eq.) and a catalytic amount of potassium iodide (0.1 eq.).
-
Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the pure intermediate ester.
Protocol 2: Hydrolysis to this compound
-
Dissolve the purified ester from the previous step (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1).
-
Add lithium hydroxide monohydrate (2.0 eq.) and stir the mixture at room temperature for 12-24 hours, monitoring by TLC until all the starting ester is consumed.[4]
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 2N HCl.
-
A white precipitate of the final product should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid | 29936-93-4 | Benchchem [benchchem.com]
- 3. francis-press.com [francis-press.com]
- 4. digital.csic.es [digital.csic.es]
- 5. 2-[2-(1-Pyrrolidinyl)ethoxy]benzoic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing the Synthesis of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
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Welcome to the technical support center for the synthesis of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. We will delve into the critical aspects of each reaction stage, providing in-depth, experience-based insights to help you maximize your yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a key process in the production of various pharmacologically active compounds. The overall transformation involves two primary stages: a Williamson ether synthesis to couple the ethoxy bridge to salicylic acid (or its ester derivative), and the N-alkylation of 2-pyrrolidinone. The final step is typically a hydrolysis of an ester to yield the desired carboxylic acid. Each of these steps presents unique challenges and opportunities for optimization.
This guide is structured in a question-and-answer format to directly address common issues encountered during this synthesis.
Reaction Workflow Overview
To provide a clear framework for our discussion, let's visualize the general synthetic pathway.
Technical Support Center: Minimizing Batch-to-Batch Variability of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and minimize batch-to-batch variability, ensuring the consistency and reliability of your experimental results.
Introduction: The Challenge of Consistency
This compound is a molecule with multiple functional groups that can present challenges in synthesis, purification, and storage. Variability between batches can arise from subtle differences in the impurity profile, crystalline form (polymorphism), and degradation, leading to inconsistent performance in downstream applications.[1] This guide is structured to help you systematically diagnose and control these sources of variability by applying principles of chemical process understanding and a proactive approach to quality control.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent biological activity with different batches of the compound, despite the certificate of analysis (CoA) showing similar purity. What could be the cause?
A1: This is a common issue that often points to factors beyond simple chemical purity. The most likely culprits are:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different solubilities and dissolution rates, thereby affecting bioavailability in your assays.[2][3][4][5]
-
Undetected Impurities: The analytical method used for the CoA (e.g., HPLC with UV detection) may not be able to detect all impurities, especially if they are structurally similar to the main compound or lack a chromophore.[6][7]
-
Degradation: The compound may have degraded during storage or handling, especially if it is sensitive to light, moisture, or temperature.[8][9]
Q2: How can we proactively minimize the impact of batch-to-batch variability on our long-term studies?
A2: A proactive approach is key. We recommend the following:
-
Multi-Batch Pre-screening: Before starting a large study, obtain small samples of several batches and test them in your key assays.[1]
-
Establish a "Golden Batch": Once a batch with the desired characteristics is identified, purchase a sufficient quantity to cover the entire study.[1]
-
In-house Quality Control: Perform your own analytical characterization on new batches to confirm they meet your specific requirements. This should include not just purity, but also characterization of the solid form.
Q3: Our latest batch of the compound is an off-white or slightly yellow powder, whereas previous batches were pure white. Should we be concerned?
A3: A change in color is a strong indicator of a difference in the impurity profile.[10][11] This could be due to the presence of colored byproducts from the synthesis or degradation products.[10] It is highly recommended to perform a thorough analytical investigation of the new batch before use, comparing its impurity profile to that of a known good batch.
Troubleshooting Guide: A Systematic Approach to Variability
Part 1: Synthesis-Related Variability
The synthesis of this compound likely involves a Williamson ether synthesis, reacting a salicylic acid derivative with an N-substituted 2-chloroethylpyrrolidinone.[12][13][14][15][16] This reaction, while common, has several potential pitfalls that can introduce variability.
Q: We suspect that impurities from the synthesis are the source of our variability. What are the likely side reactions and how can we control them?
A: The Williamson ether synthesis is an S_N2 reaction that can compete with elimination (E2) and other side reactions. [12][15]
Potential Side Reactions and Impurities:
| Side Reaction/Impurity Source | Chemical Rationale | Recommended Control Strategy |
| Elimination (E2) Byproduct | The alkoxide base can abstract a proton from the β-carbon of the 2-chloroethylpyrrolidinone, leading to the formation of N-vinylpyrrolidinone. This is more likely at higher temperatures.[12][13] | Maintain a controlled reaction temperature. Use a less sterically hindered base if possible. |
| C-Alkylation vs. O-Alkylation | The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (desired) or the aromatic ring (undesired).[12][14] | The choice of solvent and counter-ion can influence the site of alkylation. Polar aprotic solvents generally favor O-alkylation. |
| Unreacted Starting Materials | Incomplete reaction will leave residual salicylic acid derivative and 2-chloroethylpyrrolidinone. | Monitor the reaction to completion using an appropriate technique like TLC or HPLC. |
| Di-alkylation | If a di-hydroxy benzoic acid is used as a starting material, reaction at both hydroxyl groups can occur. | Use appropriate protecting group strategies if necessary. |
Troubleshooting Protocol for Synthesis:
-
Reaction Monitoring:
-
Action: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product and any byproducts.
-
Rationale: This provides real-time information on the reaction's progress and can help identify the optimal reaction time, preventing the formation of degradation products from prolonged heating.[17]
-
-
Temperature Control:
-
Action: Maintain a consistent and controlled reaction temperature.
-
Rationale: Higher temperatures can favor the E2 elimination side reaction over the desired S_N2 substitution.[15]
-
-
Solvent and Base Selection:
-
Action: Use a polar aprotic solvent such as DMF or DMSO to favor the S_N2 reaction.[14]
-
Rationale: These solvents solvate the cation of the base, leaving the alkoxide nucleophile more reactive.
-
The following diagram illustrates a potential synthetic workflow and key control points.
Caption: Synthetic Workflow and Control Points
Part 2: Purification-Related Variability (Crystallization & Polymorphism)
Crystallization is a critical step for purifying the final product, but it is also a major source of batch-to-batch variability if not properly controlled.[18]
Q: Our product sometimes "oils out" instead of crystallizing, and the resulting material is difficult to handle and has lower purity. What can we do?
A: "Oiling out," or liquid-liquid phase separation, occurs when the solution becomes supersaturated too quickly. [19][20]
Troubleshooting Protocol for Crystallization:
-
Solvent Selection:
-
Action: Screen a variety of solvents and solvent mixtures to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[20] For benzoic acid derivatives, common solvents include ethanol, water, and mixtures thereof.[21][22]
-
Rationale: The right solvent system is crucial for achieving a controlled crystallization process.
-
-
Control the Cooling Rate:
-
Action: Allow the saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Rationale: Slow cooling allows for the orderly growth of crystals and minimizes the risk of oiling out.[23]
-
-
Seeding:
-
Action: If crystals are slow to form, add a small amount of previously crystallized, pure material (a seed crystal) to the supersaturated solution.
-
Rationale: Seed crystals provide a template for crystal growth and can help ensure the formation of the desired polymorphic form.
-
Q: How do we know if we have different polymorphs, and how do we control which one forms?
A: Polymorphism is the ability of a compound to exist in multiple crystalline forms. [2][3][5][24] These forms can have different properties. Controlling polymorphism requires careful control of the crystallization conditions.
Characterization of Polymorphs:
| Analytical Technique | Information Provided |
| Powder X-Ray Diffraction (PXRD) | Provides a unique "fingerprint" for each crystalline form. This is the primary method for identifying polymorphs.[2] |
| Differential Scanning Calorimetry (DSC) | Measures the melting point and enthalpy of fusion, which are typically different for different polymorphs.[2] |
| Thermogravimetric Analysis (TGA) | Can identify solvates (pseudopolymorphs) by measuring weight loss upon heating. |
| Infrared (IR) Spectroscopy | Different polymorphs can show differences in their IR spectra due to different intermolecular interactions.[2] |
Protocol for Polymorph Screening:
-
Crystallize from a variety of solvents: Dissolve the compound in different solvents (e.g., ethanol, acetone, toluene, ethyl acetate) and allow it to crystallize under different conditions (slow evaporation, slow cooling).
-
Analyze each solid form: Use PXRD and DSC to analyze the crystals obtained from each experiment.
-
Identify the desired polymorph: Based on the analytical data and desired properties (e.g., thermodynamic stability, solubility), select the target polymorph.
-
Optimize crystallization conditions: Once the target polymorph is identified, optimize the crystallization conditions to consistently produce that form.
The following fishbone diagram illustrates potential sources of batch-to-batch variability.
Caption: Root Causes of Batch-to-Batch Variability
Part 3: Stability and Degradation
The pyrrolidinone ring and the benzoic acid moiety can be susceptible to degradation.
Q: We have observed the appearance of new peaks in our HPLC analysis of a batch that has been stored for several months. What are the likely degradation pathways?
A: The primary degradation pathways are likely hydrolysis and oxidation. [8][9][10]
-
Hydrolysis: The lactam (amide) in the pyrrolidinone ring can undergo hydrolysis under acidic or basic conditions to form the corresponding amino acid.[8]
-
Oxidation: The pyrrolidinone ring can be susceptible to oxidation, potentially at the carbon adjacent to the nitrogen.[8][25]
Protocol for a Forced Degradation Study:
A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.
-
Prepare Solutions: Prepare solutions of the compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and water (neutral). Also, prepare a solution and expose it to 3% hydrogen peroxide (oxidative).
-
Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).[9] For photostability, expose a solution to UV light.
-
Analysis: Analyze the stressed samples by HPLC-MS to identify and characterize any degradation products.[6][26]
Analytical Protocols for Quality Control
A robust analytical methodology is essential for detecting and quantifying variability.
Recommended HPLC Method for Purity and Impurity Profiling:
| Parameter | Recommendation |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS) |
| Column Temperature | 30°C |
Rationale: This reverse-phase HPLC method is a good starting point for separating the polar main compound from less polar impurities. The use of MS detection is highly recommended for identifying unknown impurities.[6][7][26][27][28]
Implementing a Proactive Approach: Quality by Design (QbD) and Process Analytical Technology (PAT)
Instead of relying solely on end-product testing, a modern approach to minimizing variability is to build quality into the process from the beginning. This is the core principle of Quality by Design (QbD).[29][30][31][32][33]
-
Define a Quality Target Product Profile (QTPP): Clearly define what you want the final product to be (e.g., purity >99.5%, single polymorph Form I).
-
Identify Critical Quality Attributes (CQAs): These are the physical, chemical, and biological properties that should be within an appropriate limit to ensure the desired product quality (e.g., impurity levels, particle size).[29]
-
Identify Critical Process Parameters (CPPs): These are the process parameters that have a significant impact on the CQAs (e.g., reaction temperature, crystallization cooling rate).[29]
-
Process Analytical Technology (PAT): Use in-line analytical tools to monitor CPPs in real-time. For example, in-line probes can monitor particle size during crystallization, allowing for better control of the final product.[18][34][35]
By understanding the relationship between process parameters and product quality, you can establish a "design space" – a multi-dimensional combination of process parameters that has been demonstrated to provide assurance of quality. Operating within this design space will significantly reduce batch-to-batch variability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. curiaglobal.com [curiaglobal.com]
- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 5. Polymorphism – All About Drugs [allfordrugs.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. jk-sci.com [jk-sci.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 17. How To [chem.rochester.edu]
- 18. Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing - Aragen Life Sciences [aragen.com]
- 20. benchchem.com [benchchem.com]
- 21. Spherical crystallization of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. westfield.ma.edu [westfield.ma.edu]
- 23. benchchem.com [benchchem.com]
- 24. xtalks.com [xtalks.com]
- 25. researchgate.net [researchgate.net]
- 26. biotech-spain.com [biotech-spain.com]
- 27. rroij.com [rroij.com]
- 28. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 29. pharmtech.com [pharmtech.com]
- 30. researchgate.net [researchgate.net]
- 31. Quality by Design in API process development | Hovione [hovione.com]
- 32. Quality by Design (QbD) in API Manufacturing: A Practical Approach - Inke [inke.es]
- 33. synthace.com [synthace.com]
- 34. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 35. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Poor Cell Permeability of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of the compound 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid. Here, we provide a structured approach to diagnosing the underlying issues, troubleshooting experimental hurdles, and implementing scientifically-grounded strategies to enhance compound uptake in cellular models.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the permeability of this specific molecule.
Q1: What is the most likely reason for the poor cell permeability of this compound?
The primary reason is the presence of the benzoic acid functional group . At physiological pH (typically ~7.4), this carboxylic acid group will be predominantly deprotonated, forming a negatively charged carboxylate anion.[1][2] This charge significantly increases the molecule's polarity and hydrophilicity, making it difficult to passively diffuse across the lipophilic (fat-loving) lipid bilayer of the cell membrane.[2][3]
While the molecule's other characteristics generally align with favorable oral bioavailability according to Lipinski's Rule of Five, the ionization state is the critical limiting factor.[4][5][6]
| Property | Value | Lipinski's Rule of 5 Guideline | Compliance |
| Molecular Weight | ~249.27 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 1 (from -COOH) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (O atoms) | ≤ 10 | Yes |
| Calculated LogP | Varies by algorithm, but moderate | ≤ 5 | Yes |
| Ionization at pH 7.4 | Predominantly Negative | Neutral preferred for passive diffusion | No (Primary Issue) |
Q2: What are the main strategies I should consider to overcome this permeability issue?
There are three primary strategies to explore, ranging from simple chemical modification to more complex medicinal chemistry approaches:
-
Prodrug Strategy: Temporarily mask the problematic carboxylic acid group with a chemical moiety that is later cleaved inside the cell by metabolic enzymes (e.g., esterases) to release the active parent drug.[7][8] This is often the most direct and widely successful approach.[1][2]
-
Bioisosteric Replacement: Permanently replace the carboxylic acid with a different functional group that mimics its essential binding properties but has better permeability characteristics.[3][9][10] This is a more involved medicinal chemistry effort.
-
Formulation & Delivery Systems: Utilize advanced formulation techniques, such as lipid-based nanoparticles or cyclodextrin complexes, to improve transport across the cell membrane without chemically altering the compound.[11]
Q3: How can I experimentally measure cell permeability to test if my modifications are effective?
Two industry-standard in vitro assays are essential for quantifying cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[12][13] It exclusively measures passive diffusion and is excellent for initial screening of new chemical entities due to its speed and low cost.[14]
-
Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[15][16] It is considered the gold standard as it can measure passive diffusion, active transport, and efflux mechanisms.[17][18] An efflux ratio greater than 2 typically indicates the compound is being actively pumped out of the cell.[17][18]
Part 2: Troubleshooting and Experimental Guides
This section provides detailed workflows and protocols to systematically address and resolve the permeability challenge.
Decision Workflow for Improving Permeability
Before initiating extensive chemical synthesis, it's crucial to follow a logical decision-making process. The following workflow outlines the recommended steps.
Caption: Decision workflow for enhancing cell permeability.
Guide 1: Prodrug Strategy - Methyl Ester Synthesis
This approach masks the polar carboxylic acid as a more lipophilic ester. The ester is designed to be cleaved by intracellular esterase enzymes, releasing the active parent compound inside the cell.
Caption: Fischer esterification to create a methyl ester prodrug.
Experimental Protocol: Synthesis of Methyl 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoate
-
Dissolution: Dissolve 1.0 g of this compound in 20 mL of anhydrous methanol in a round-bottom flask.
-
Catalyst Addition: While stirring, carefully add 0.2 mL of concentrated sulfuric acid dropwise.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product via column chromatography (silica gel, using a hexane:ethyl acetate gradient) to yield the pure methyl ester prodrug.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Guide 2: Bioisosteric Replacement Strategy
For cases where a prodrug approach is not viable (e.g., rapid clearance, poor conversion), replacing the carboxylic acid with a bioisostere can be effective. A common acidic, non-classical bioisostere is the tetrazole ring .[9][10] Tetrazoles have a similar pKa to carboxylic acids but can offer different metabolic stability and cell penetration profiles.[19]
Rationale for Tetrazole Replacement:
-
Acidity: The pKa of a 5-substituted tetrazole is ~4.5-4.9, closely mimicking that of a carboxylic acid, which can be crucial for target binding.[19]
-
Lipophilicity: The tetrazole group is generally more lipophilic than a carboxylate, which can aid in passive diffusion.
-
Metabolic Stability: Tetrazoles are resistant to metabolic pathways like acyl glucuronidation that can be a liability for carboxylic acids.[20]
This strategy requires significant synthetic chemistry expertise and is typically pursued when simpler modifications fail.
Guide 3: Permeability Assay Protocol - PAMPA
This protocol provides a generalized method for assessing passive permeability.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step PAMPA Protocol:
-
Prepare Solutions:
-
Lipid Solution: Prepare a solution of 4% lecithin in dodecane.[21]
-
Buffer: Prepare a Phosphate-Buffered Saline (PBS) solution at pH 7.4.
-
Compound Stock: Prepare a 10 mM stock solution of your test compound(s) in DMSO.
-
Donor Solution: Dilute the compound stock to a final concentration of 100-500 µM in PBS. The final DMSO concentration should be low (e.g., <5%) to not disrupt the membrane.[21][22]
-
-
Plate Preparation:
-
Assay Execution:
-
Add Compound: Add 200 µL of the prepared donor solution (containing your compound) to each well of the lipid-coated donor plate.
-
Assemble: Carefully place the donor plate onto the acceptor plate, creating a "sandwich."
-
Incubate: Incubate the plate assembly at room temperature for 16-18 hours in a chamber with controlled humidity to prevent evaporation.[21]
-
-
Analysis:
-
Disassemble: After incubation, separate the donor and acceptor plates.
-
Quantify: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Pe: Calculate the permeability coefficient (Pe) using the appropriate formula, which takes into account the concentrations, volumes, membrane area, and incubation time.
-
References
- 1. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast Release of Carboxylic Acid inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. enamine.net [enamine.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. drughunter.com [drughunter.com]
- 20. hyphadiscovery.com [hyphadiscovery.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
Technical Support Center: Scaling Up 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Production
Welcome to the technical support center for the synthesis and scale-up of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into a robust synthetic strategy, troubleshoot common issues, and provide detailed protocols to ensure a successful and efficient scale-up.
Introduction: A Strategic Approach to Synthesis
The target molecule, this compound, is an important intermediate in pharmaceutical research. Its structure combines a benzoic acid moiety, an ether linkage, and a 2-pyrrolidinone ring. A logical and scalable synthetic approach involves a three-step process:
-
Esterification of a readily available starting material, salicylic acid, to protect the carboxylic acid functionality.
-
Williamson Ether Synthesis to introduce the ethoxy side chain.
-
N-Alkylation of 2-pyrrolidinone with the functionalized benzoate intermediate.
-
Hydrolysis of the ester to yield the final product.
This guide will be structured around this synthetic pathway, addressing potential issues at each stage.
Visualizing the Workflow: A Step-by-Step Overview
Caption: Proposed synthetic workflow for this compound.
Part 1: Esterification of Salicylic Acid
The initial step involves the protection of the carboxylic acid group of salicylic acid as an ethyl ester. This prevents its interference in the subsequent base-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the carboxylic acid group?
The carboxylic acid proton is highly acidic and will be readily deprotonated by the bases used in the Williamson ether synthesis and N-alkylation steps. This would form a carboxylate salt, which is generally unreactive under these conditions and can lead to low yields and purification difficulties. Esterification masks this acidic proton, allowing the desired reactions to proceed on other parts of the molecule.[1][2]
Q2: What are the common challenges in scaling up the esterification of salicylic acid?
The primary challenges are ensuring the reaction goes to completion and managing the removal of water, a byproduct that can limit the reaction equilibrium.[3][4] In a large-scale setting, the use of a large excess of ethanol might not be economically viable.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion to Ethyl Salicylate | 1. Insufficient catalyst (e.g., H₂SO₄).2. Reaction has not reached equilibrium.3. Presence of water in starting materials. | 1. Increase catalyst loading incrementally.2. Extend reaction time and monitor by HPLC.3. Use anhydrous ethanol and dry salicylic acid.4. On a larger scale, consider methods for water removal, such as a Dean-Stark trap.[3] |
| Product Decomposition | Excessive heat or prolonged reaction time. | Optimize reaction temperature and time based on small-scale experiments and in-process monitoring. |
| Difficult Isolation | Incomplete neutralization of the acid catalyst. | Ensure complete neutralization with a base (e.g., sodium bicarbonate) before extraction. |
Part 2: Williamson Ether Synthesis
This step forms the crucial ether linkage by reacting ethyl salicylate with a suitable two-carbon electrophile.
Frequently Asked Questions (FAQs)
Q1: What is the best choice of reagent for introducing the ethoxy side chain?
A common and effective reagent is 1,2-dibromoethane. One bromine atom will react with the phenoxide of ethyl salicylate, leaving the other bromine as a leaving group for the subsequent N-alkylation step.
Q2: What are the critical parameters for a successful Williamson ether synthesis at scale?
Key parameters include the choice of base, solvent, and temperature. A strong enough base is needed to deprotonate the phenol, but not so strong as to cause side reactions. Polar aprotic solvents like DMF or acetonitrile are often preferred.[5] Temperature control is crucial to balance reaction rate with minimizing byproducts.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ethyl 2-(2-bromoethoxy)benzoate | 1. Incomplete deprotonation of ethyl salicylate.2. Competing E2 elimination of 1,2-dibromoethane.3. Reaction temperature is too low. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃).2. Maintain a moderate reaction temperature; avoid excessive heat.[6]3. Gradually increase the temperature while monitoring the reaction. |
| Formation of Byproducts | 1. C-alkylation of the phenoxide.2. Reaction of both bromine atoms of 1,2-dibromoethane with two molecules of ethyl salicylate. | 1. This is a known, though often minor, side reaction of phenoxides.[7]2. Use a controlled stoichiometry of 1,2-dibromoethane. |
| Phase Separation Issues During Workup | Formation of emulsions. | Add brine during the aqueous wash to break up emulsions. |
Part 3: N-Alkylation of 2-Pyrrolidinone
This is a critical step where the pyrrolidinone ring is attached to the molecule. It is prone to side reactions if not carefully controlled.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the N-alkylation of 2-pyrrolidinone?
The most frequently encountered side product is the O-alkylated isomer, 2-alkoxy-1-pyrroline.[8] This arises from the ambident nucleophilic character of the deprotonated 2-pyrrolidinone.
Q2: How can I favor N-alkylation over O-alkylation?
To favor N-alkylation, consider the following:
-
Use a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[8]
-
Maintain a controlled, and often lower, reaction temperature.[8]
-
The use of "softer" electrophiles, like alkyl bromides, tends to favor N-alkylation.[8]
Q3: Can 2-pyrrolidinone undergo polymerization during N-alkylation?
Yes, under strongly basic conditions, 2-pyrrolidinone can undergo ring-opening polymerization to form polypyrrolidone (Nylon 4).[8] This can be minimized by carefully controlling the amount of base and the reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Materials | 1. Incomplete deprotonation of 2-pyrrolidinone.2. Presence of moisture quenching the base.3. Insufficient reaction time or temperature. | 1. Ensure the base is fresh and reactive. NaH should be washed to remove mineral oil.2. Use anhydrous solvents and reagents.3. Monitor the reaction by HPLC to determine the optimal reaction time and temperature.[8] |
| Significant O-Alkylation | Reaction conditions favoring O-alkylation (e.g., weaker base, high temperature). | Follow the recommendations in FAQ Q2 to promote N-alkylation. |
| Formation of a Viscous Mass or Solid | Polymerization of 2-pyrrolidinone. | Use a stoichiometric amount of base, avoid excessive temperatures, and consider adding the alkylating agent at a lower temperature. |
digraph "N_vs_O_Alkylation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, fontname="Arial", fontsize=10, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Reactants [label="Deprotonated 2-Pyrrolidinone + R-Br"]; N_Alkylation [label="N-Alkylated Product\n(Desired)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; O_Alkylation [label="O-Alkylated Product\n(Byproduct)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Reactants -> N_Alkylation [label="Favored by:\n- Strong, non-coordinating base (NaH)\n- Polar aprotic solvent (DMF, THF)\n- Lower temperature"]; Reactants -> O_Alkylation [label="Favored by:\n- Weaker base (K₂CO₃)\n- Harsher conditions"]; }
Caption: Factors influencing N- vs. O-alkylation of 2-pyrrolidinone.
Part 4: Hydrolysis of the Ethyl Ester
The final step is the deprotection of the carboxylic acid via hydrolysis of the ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for hydrolyzing the ethyl ester?
Basic hydrolysis using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification, is a standard and effective method.[9]
Q2: Are there any potential side reactions during hydrolysis?
The lactam ring of the 2-pyrrolidinone moiety is generally stable under basic conditions used for ester hydrolysis. However, prolonged exposure to harsh basic conditions or high temperatures could potentially lead to hydrolysis of the lactam to form 4-aminobutanoic acid derivatives.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient base.2. Short reaction time. | 1. Use a molar excess of the base.2. Monitor the reaction by HPLC until the ester is fully consumed. |
| Difficult Product Precipitation | The product might be more soluble in the workup solvent than anticipated. | After acidification, cool the solution in an ice bath to maximize precipitation. If the product remains in solution, extract with a suitable organic solvent. |
| Low Purity of Final Product | Incomplete removal of starting materials or byproducts from previous steps. | Ensure each intermediate is purified to a high degree before proceeding to the next step. The final product can be purified by recrystallization.[7][10][11] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoate
-
Preparation : To a flame-dried reactor under an inert atmosphere, add anhydrous DMF and 2-pyrrolidinone (1.0 eq.).
-
Base Addition : Cool the solution to 0 °C and add sodium hydride (1.1 eq.) portion-wise.
-
Deprotonation : Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Alkylation : Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-(2-bromoethoxy)benzoate (1.0 eq.) in anhydrous DMF dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by HPLC.
-
Work-up : Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous phase with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Hydrolysis to the Final Product
-
Dissolution : Dissolve the ethyl ester intermediate (1.0 eq.) in a mixture of ethanol and water.
-
Base Addition : Add an aqueous solution of sodium hydroxide (2.0-3.0 eq.).
-
Reaction : Heat the mixture to reflux and stir until the reaction is complete as monitored by HPLC.
-
Acidification : Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is ~2.
-
Isolation : Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Data Summary: Process Parameters
| Parameter | Step 1: Esterification | Step 2: Ether Synthesis | Step 3: N-Alkylation | Step 4: Hydrolysis |
| Key Reagents | Salicylic acid, Ethanol, H₂SO₄ | Ethyl salicylate, 1,2-Dibromoethane, K₂CO₃ | 2-Pyrrolidinone, NaH | Ethyl ester intermediate, NaOH |
| Solvent | Excess Ethanol | Acetonitrile or DMF | Anhydrous DMF or THF | Ethanol/Water |
| Temperature | Reflux (approx. 80 °C) | 60-80 °C | 0 °C to Room Temp. | Reflux (approx. 90 °C) |
| Typical Reaction Time | 4-8 hours | 12-24 hours | 12-24 hours | 2-4 hours |
| Typical Yield | >90% | 70-85% | 65-80% | >90% |
| In-Process Control | TLC, HPLC | TLC, HPLC | HPLC | HPLC |
References
- 1. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. phillysim.org [phillysim.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
interpreting unexpected results in 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid experiments
Welcome to the technical support resource for experiments involving 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results. My approach is to explain the causality behind experimental phenomena, providing you with the robust, self-validating protocols necessary for rigorous scientific inquiry.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Synthesis and Purity Issues
Question 1: My Williamson ether synthesis step to couple the benzoic acid precursor with 1-(2-chloroethyl)pyrrolidin-2-one is resulting in a very low yield. What are the likely causes and solutions?
This is a classic challenge where reaction conditions are critical. The Williamson ether synthesis, while robust, is susceptible to competing side reactions, especially with sterically hindered substrates.[1]
Plausible Causes & Mechanistic Insights:
-
Competing E2 Elimination: The alkoxide or phenoxide, being a strong base, can abstract a proton from the carbon adjacent to the leaving group on the chloroethyl side chain. This E2 elimination pathway produces an alkene byproduct instead of the desired ether, significantly reducing your yield.[2] This is particularly problematic with secondary halides, but can still occur with primary halides under forcing conditions.[1][2]
-
Base Incompatibility: The choice of base is crucial. A base that is too strong or used at too high a temperature can promote elimination or lead to degradation. Furthermore, if you are starting with salicylic acid (2-hydroxybenzoic acid), the base will deprotonate both the phenolic hydroxyl and the carboxylic acid. The resulting dianion can have reduced nucleophilicity at the oxygen due to charge repulsion and chelation effects.
-
Moisture Contamination: The Williamson ether synthesis is highly sensitive to moisture. Water can quench your base (e.g., NaH) and hydrolyze your alkyl halide, rendering them inactive.[3]
Troubleshooting Workflow & Protocol Recommendations:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents (e.g., DMF, THF). Handle hygroscopic bases like sodium hydride (NaH) under an inert atmosphere (Argon or Nitrogen).[3]
-
Optimize Base and Temperature:
-
Instead of stronger bases like NaH, consider using a milder base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. This reduces the likelihood of elimination.
-
Perform the reaction at the lowest effective temperature. Start at room temperature and gently heat to 50-60 °C if necessary, monitoring by TLC. Avoid high temperatures that favor elimination.[3]
-
-
Consider Reactant Choice: If possible, the ideal Williamson synthesis involves a primary alkyl halide and a deprotonated alcohol (alkoxide).[4] In this case, you are reacting a phenoxide with a primary halide, which is a good strategy. Ensure the purity of your 1-(2-chloroethyl)pyrrolidin-2-one, as impurities can interfere with the reaction.
dot
Caption: A logical workflow for systematically troubleshooting low yields.
Question 2: I see multiple spots on my TLC plate after the reaction and workup. What are these impurities?
Identifying impurities is key to optimizing your reaction and purification. Based on the reactants and potential side reactions, we can predict the most likely candidates.
Potential Impurities and Their Origins:
| Impurity Structure | Name | Plausible Origin | Expected TLC Rf (vs. Product) |
|
| Unreacted Salicylic Acid Derivative | Incomplete reaction. | Lower (more polar due to free -OH) |
|
| Unreacted 1-(2-chloroethyl)pyrrolidin-2-one | Incomplete reaction. | Higher (less polar) |
|
| 2-[2-(4-Aminobutanamido)ethoxy]benzoic acid | Hydrolysis of the pyrrolidinone (lactam) ring during basic workup or chromatography.[5] | Much Lower (highly polar zwitterion) |
|
| N-Vinylpyrrolidin-2-one | E2 elimination from the chloroethyl side chain. | Varies, likely non-polar. |
Diagnostic Steps:
-
Co-spotting: Run a TLC plate spotting your reaction mixture, your starting materials, and a co-spot (mixture of reaction and starting material) in separate lanes. This will confirm the presence of unreacted starting materials.
-
Staining: Use different visualization techniques. A KMnO₄ stain can help identify alkene byproducts from elimination.
-
LC-MS Analysis: The most definitive method. Analyze the crude mixture to get the molecular weights of the main components and compare them to the expected impurities.
Purification Strategy:
-
The target compound is a carboxylic acid, making it amenable to an acid-base extraction. Dissolve the crude mixture in a solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution). The desired acid will move to the aqueous layer as its carboxylate salt. The neutral impurities (unreacted chloroethyl-pyrrolidinone, elimination byproduct) will remain in the organic layer. Re-acidification of the aqueous layer with dilute HCl will precipitate your product, which can then be filtered or extracted.[6]
-
For final purification, column chromatography on silica gel may be required. Use a solvent system with a small amount of acetic acid (e.g., 0.5-1%) to prevent peak tailing caused by the carboxylic acid interacting with the silica.
Category 2: Analytical and Characterization Issues
Question 3: My ¹H NMR spectrum looks more complex than expected. Specifically, the aromatic signals are shifted to unusual places and some aliphatic peaks are broadened. Why is this?
This is a common observation for this class of molecules and stems from a combination of electronic, steric, and conformational effects.
Plausible Causes & Explanations:
-
Anomalous Aromatic Shifts: Benzoic acid esters and ethers with ortho-substituents are known to exhibit ¹H NMR chemical shifts that defy standard prediction models.[7][8][9] The combination of the ortho-ethoxy group and the carboxylic acid creates a unique electronic and steric environment that can cause unexpectedly large upfield or downfield shifts of the aromatic protons compared to simpler substituted benzenes.[7][8] Do not be alarmed if your observed shifts vary from predicted values; focus on the splitting patterns (multiplicity) and integration to confirm the structure.
-
Rotational Isomers (Rotamers): The N-C(=O) bond in the pyrrolidinone ring (an amide) has a significant double bond character, leading to restricted rotation. This can cause protons on the ethoxy chain (especially those alpha and beta to the nitrogen) to exist in slightly different chemical environments, leading to broadened peaks or even the appearance of two distinct sets of signals at room temperature. Running the NMR at a higher temperature (e.g., 50-80 °C) can often cause these signals to coalesce into sharper, averaged peaks as the rate of rotation increases.
-
Hydrogen Bonding: The carboxylic acid proton can engage in intra- or intermolecular hydrogen bonding, which can broaden its own signal and slightly affect the shifts of nearby protons, particularly the aromatic proton at the 6-position.
Data Interpretation Guide:
| Observation | Potential Cause | Diagnostic/Confirmatory Action |
| Aromatic protons shifted >0.2 ppm from prediction. | Known electronic/steric effects of ortho-substituents on benzoic acids.[7][8] | Confirm structure using 2D NMR (COSY, HSQC) to verify proton-proton and proton-carbon connectivities. |
| Broad peaks for -O-CH₂-CH₂-N- protons. | Restricted rotation around the amide C-N bond (rotamers). | Acquire the spectrum at an elevated temperature (variable temperature NMR). Look for sharpening/coalescence of the signals. |
| Very broad signal >10 ppm. | Carboxylic acid proton. | Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The -COOH proton signal will disappear due to H/D exchange. |
Category 3: Stability and Degradation
Question 4: My purified compound seems to degrade over time or during subsequent reaction steps, especially in the presence of strong acid or base. What is the degradation pathway?
The primary points of instability in your molecule are the lactam (cyclic amide) and the carboxylic acid functional groups.
Primary Degradation Pathway: Lactam Hydrolysis
The most common degradation route is the hydrolysis of the five-membered pyrrolidinone ring. This reaction can be catalyzed by both strong acids and strong bases.[5]
-
Mechanism: Under basic or acidic conditions, water can act as a nucleophile, attacking the carbonyl carbon of the lactam. This leads to the opening of the ring to form a linear 4-aminobutanoic acid derivative.
dot
Caption: Acid- or base-catalyzed hydrolysis of the pyrrolidinone ring.
Secondary Degradation Pathway: Decarboxylation
While less common under typical laboratory conditions, benzoic acid and its derivatives can undergo decarboxylation (loss of CO₂) at high temperatures.[10][11] This is generally observed at temperatures exceeding 200 °C.[10] If your subsequent reaction involves high heat, be aware that this side reaction could occur.
Recommendations for Stability:
-
Storage: Store the purified solid compound in a cool, dark place, preferably under an inert atmosphere, to minimize long-term degradation.
-
Reaction Planning: When using the compound in further synthetic steps, avoid prolonged exposure to harsh acidic (pH < 2) or basic (pH > 12) conditions, especially at elevated temperatures. If a reaction requires these conditions, it should be performed at the lowest possible temperature and for the shortest possible time.
-
Protecting Groups: If subsequent chemistry requires harsh conditions, consider protecting the carboxylic acid as an ester (e.g., methyl or benzyl ester) to prevent it from interfering with reactions or being decarboxylated. The ester can be removed under milder conditions later.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 6. 2-Ethoxybenzoic acid | 134-11-2 [chemicalbook.com]
- 7. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwith.stevens.edu [researchwith.stevens.edu]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis for Neuropharmacology Research: Aniracetam vs. 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
Introduction
The racetam class of nootropic compounds has been a cornerstone of cognitive enhancement research for decades, beginning with the synthesis of Piracetam in the 1960s.[1] These compounds share a foundational 2-oxo-pyrrolidone nucleus and are primarily investigated for their potential to improve memory, learning, and other cognitive processes.[2] Within this class, Aniracetam emerged as a potent, fat-soluble analog known for its distinct anxiolytic properties and pronounced modulation of the glutamatergic system.[1][3]
This guide provides a comparative analysis of the well-characterized Aniracetam against a structurally related but less-studied molecule, 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid, which we will refer to as Compound A. The objective is to provide researchers with a framework for evaluating such novel analogs, focusing on the causal relationships between structural modifications, physicochemical properties, and predicted biological performance. We will dissect their shared mechanism of action and present detailed experimental protocols for head-to-head evaluation of two critical parameters for any centrally-acting therapeutic: blood-brain barrier permeability and efficacy in a validated model of spatial memory.
Part 1: Molecular Structure and Physicochemical Properties
The defining difference between Aniracetam and Compound A lies in the substitution on the pyrrolidone nitrogen. Aniracetam features an anisoyl group, contributing to its lipophilicity ("fat-solubility").[3] In contrast, Compound A possesses an ethoxy-benzoic acid moiety. The presence of a carboxylic acid group is a critical modification, as it is expected to be ionized at physiological pH, thereby increasing the molecule's polarity and water solubility. This structural change is predicted to have profound implications for the compound's pharmacokinetic profile, particularly its ability to cross the blood-brain barrier (BBB).
Table 1: Comparison of Physicochemical Properties
| Property | Aniracetam | This compound (Compound A) | Rationale for Difference |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₃ | C₁₃H₁₅NO₄ | Compound A has an additional carboxylic acid group. |
| Molar Mass | 219.24 g/mol | 249.26 g/mol | Larger substituent group on Compound A. |
| Solubility | Fat-soluble[3] | Predicted to be more water-soluble | The carboxylic acid group on Compound A increases polarity and hydrogen bonding potential. |
| Predicted LogP | ~1.8 | <1.0 (Predicted) | The ionized carboxylate group significantly reduces lipophilicity compared to Aniracetam's anisoyl group. |
Part 2: Comparative Mechanism of Action
The primary mechanism of action for Aniracetam, and likely for Compound A, is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[6]
By binding to an allosteric site, these modulators enhance the receptor's response to glutamate. They do not activate the receptor directly but slow the channel's closing or desensitization rate, leading to a prolonged influx of cations (Na⁺ and Ca²⁺) upon glutamate binding.[7][8] This amplification of glutamatergic signaling is thought to strengthen synaptic plasticity, a cellular mechanism fundamental to learning and memory.[5][9] Beyond this shared mechanism, Aniracetam has also been shown to influence cholinergic, dopaminergic, and serotonergic systems, which may contribute to its anxiolytic and mood-enhancing effects.[4][10]
Figure 1. Mechanism of Racetam-based AMPA Receptor Modulation.
Part 3: Head-to-Head Experimental Evaluation
To move from theoretical comparison to empirical data, two pivotal experiments are proposed. The causality behind these choices is simple: a potential nootropic must first reach its target in the brain (BBB permeability) and then demonstrate efficacy in a relevant behavioral task (cognitive enhancement).
Experiment 1: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Rationale: The BBB is a highly selective barrier that protects the brain, and its traversal is the single greatest challenge for most CNS drug candidates.[11] An in vitro model provides a high-throughput, ethical, and quantitative method to predict a compound's ability to enter the brain.[12][13] We hypothesize that Aniracetam's greater lipophilicity will result in a significantly higher permeability coefficient (Papp) compared to the more polar Compound A.
Detailed Protocol:
-
Model Setup: Utilize a co-culture transwell system. Seed human brain microvascular endothelial cells on the apical (top) side of a microporous membrane insert. Seed human astrocytes and pericytes on the basal (bottom) side of the membrane. Culture for 4-5 days to allow the formation of a tight endothelial monolayer.[13]
-
Barrier Integrity Confirmation: Measure the Transendothelial Electrical Resistance (TEER) across the monolayer. A TEER value >150 Ω x cm² confirms the integrity of the barrier.[13]
-
Dosing: Prepare 10 µM solutions of Aniracetam, Compound A, and control compounds (e.g., propranolol for high permeability, atenolol for low permeability) in assay buffer.
-
Permeability Assay (Apical to Basal):
-
Remove the culture medium from the apical and basal chambers.
-
Add the test compound solutions to the apical chamber and fresh assay buffer to the basal chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basal chamber at time points of 30, 60, 90, and 120 minutes. Replace the collected volume with fresh buffer.
-
-
Quantification: Analyze the concentration of the test compounds in the collected samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of compound appearance in the basal chamber
-
A = surface area of the membrane
-
C₀ = initial concentration in the apical chamber
-
Table 2: Predicted Results of In Vitro BBB Permeability Assay
| Compound | Papp (x 10⁻⁶ cm/s) | Predicted BBB Penetration |
|---|---|---|
| Atenolol (Control) | < 1.0 | Low |
| Propranolol (Control) | > 20.0 | High |
| Aniracetam | 10 - 15 | Moderate to High |
| Compound A | 1.0 - 3.0 | Low |
Experiment 2: In Vivo Cognitive Enhancement in a Murine Model
Rationale: The Morris Water Maze (MWM) is the gold standard for assessing hippocampus-dependent spatial learning and memory in rodents.[14][15] It provides robust data on a compound's ability to improve the acquisition and retention of spatial information. This experiment would test the hypothesis that, if sufficient brain concentrations are achieved, both compounds will improve cognitive performance relative to a vehicle control.
Figure 2. Experimental Workflow for the Morris Water Maze Protocol.
Detailed Protocol:
-
Apparatus: A circular pool (1.5m diameter) filled with opaque water (22±1°C). A hidden escape platform (10cm diameter) is submerged 1.5cm below the surface in one quadrant. The room should contain prominent, fixed spatial cues.[16]
-
Animals and Dosing: Use adult male C57BL/6 mice, randomly assigned to three groups: Vehicle, Aniracetam (e.g., 50 mg/kg), and Compound A (e.g., 50 mg/kg, dose may require adjustment based on PK data). Administer compounds via oral gavage 30 minutes before testing each day.
-
Acquisition Phase (4 days):
-
Conduct four trials per mouse per day, with an inter-trial interval of 15 minutes.
-
For each trial, place the mouse into the pool at one of four quasi-random start positions, facing the wall.
-
Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform. If it fails, gently guide it to the platform.
-
The mouse must remain on the platform for 15 seconds.
-
Record the swim path and escape latency (time to find the platform) using a video tracking system.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the pool.
-
Place each mouse in the pool for a single 60-second trial.
-
Record the swim path and calculate the percentage of time spent in the target quadrant (where the platform was previously located).
-
Table 3: Predicted Results of Morris Water Maze Assay
| Group | Mean Escape Latency (Day 4, seconds) | Time in Target Quadrant (Probe Trial, %) | Predicted Cognitive Effect |
|---|---|---|---|
| Vehicle | 35 ± 5 | 28 ± 4% | Baseline Performance |
| Aniracetam (50 mg/kg) | 15 ± 3 | 55 ± 6% | Significant Enhancement |
| Compound A (50 mg/kg) | 25 ± 4 | 40 ± 5% | Moderate Enhancement |
Part 4: Data Interpretation and Future Directions
The experimental data, though hypothetical, is based on the foundational principles of medicinal chemistry. The primary takeaway is that a single structural modification—the replacement of an anisoyl group with an ethoxy-benzoic acid—can dramatically alter a compound's journey and efficacy.
Interpretation:
-
Structure-Permeability Relationship: The predicted low Papp value for Compound A is a direct consequence of the polar carboxylic acid group. This highlights the critical trade-off between target engagement and bioavailability for CNS drugs. While Compound A may be an effective AMPA receptor modulator in vitro, its poor BBB penetration would likely limit its in vivo efficacy, as reflected in the more modest improvement in the MWM task.
-
Efficacy vs. Exposure: Aniracetam's predicted superior performance in the MWM is directly linked to its higher predicted ability to achieve therapeutic concentrations in the brain.[17] This underscores the importance of co-evaluating pharmacokinetics and pharmacodynamics.
Future Directions:
-
For Compound A to become a viable CNS research tool or therapeutic candidate, its poor BBB permeability must be addressed. A logical next step would be to explore a prodrug strategy . Esterifying the carboxylic acid group would neutralize its charge and increase lipophilicity, potentially allowing it to cross the BBB before being hydrolyzed back to the active parent compound by esterases within the brain.
-
Alternatively, the increased water solubility of Compound A could be an advantage if peripheral targets are being explored, where high CNS penetration is not required or is undesirable.
This guide illustrates a systematic, hypothesis-driven approach to comparing novel chemical entities against established benchmarks. By linking molecular structure to empirical performance through validated experimental protocols, researchers can efficiently triage candidates and rationally design the next generation of therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Piracetam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 5. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPA receptor modulators as cognitive enhancers [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 10. What is Aniracetam used for? [synapse.patsnap.com]
- 11. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuromics.com [neuromics.com]
- 13. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 14. news-medical.net [news-medical.net]
- 15. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 17. Pharmacokinetics of aniracetam and its metabolites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid activity in different assays
A Strategic Guide to Cross-Validating Novel CNS-Active Pyrrolidinone Derivatives
Introduction: De-risking Novel Pyrrolidinone-Based Therapeutics
The pyrrolidinone scaffold is a cornerstone in central nervous system (CNS) drug discovery, giving rise to a diverse range of bioactive agents.[1][2][3] A new chemical entity, 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid, has emerged from discovery campaigns, bearing structural resemblance to the successful pyrrolidinone class of molecules.[4] The critical next step—and the focus of this guide—is to establish a robust, multi-tiered experimental strategy to validate its biological activity and build a compelling case for its mechanism of action (MOA).
Given the structural parallels to the racetam family, particularly the anticonvulsant drug Levetiracetam, we will use its well-characterized MOA as a framework for this validation plan. Levetiracetam's primary therapeutic effect is mediated through its specific binding to the Synaptic Vesicle Glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[5][6][7] By modulating SV2A function, Levetiracetam is thought to reduce neuronal hyperexcitability, which is a key factor in epileptic seizures.[8][9]
This guide presents a systematic, three-part approach to cross-validate the activity of our novel compound, which we will refer to as "NCE-Pyrrolidinone." We will progress from initial target engagement at the biochemical level to functional validation in cellular systems and finally to efficacy assessment in a preclinical in vivo model. Each stage is designed to provide self-validating data that, when combined, create a cohesive and trustworthy profile of the compound's activity.
Part 1: Primary Target Engagement via Radioligand Binding Assays
Expertise & Rationale: The foundational question for any new compound is whether it physically interacts with its intended molecular target. The gold-standard technique for quantifying this interaction is the competitive radioligand binding assay.[10] This assay allows us to determine the binding affinity (expressed as the inhibition constant, Ki) of NCE-Pyrrolidinone for SV2A. By comparing its affinity to that of Levetiracetam, we can establish a primary benchmark for its potential potency. A strong correlation between a compound's binding affinity for SV2A and its antiseizure potency has been previously established, underscoring the predictive power of this initial screen.[6]
Key Experimental Protocol: Competitive SV2A Radioligand Binding Assay
This protocol measures the ability of the unlabeled NCE-Pyrrolidinone to displace a specific, high-affinity radiolabeled ligand from SV2A receptors in prepared brain tissue membranes.
1. Preparation of SV2A-Enriched Membranes:
- Source: Harvest cerebral cortex or hippocampus tissue from rodents. These regions have high SV2A expression.
- Homogenization: Homogenize the tissue in a cold buffer solution (e.g., 20 mM Tris-HCl, 250 mM sucrose, pH 7.4) to lyse cells.
- Centrifugation: Perform differential centrifugation to isolate the crude membrane fraction, which contains the synaptic vesicles where SV2A is located.[6]
- Protein Quantification: Determine the total protein concentration of the final membrane preparation using a standard method like the BCA assay.[10]
2. Competitive Binding Reaction:
- Radioligand: Use a tritiated SV2A-specific ligand, such as [³H]ucb 30889.[6][10]
- Assay Setup: In a 96-well plate, combine:
- A fixed amount of membrane preparation (e.g., 100 µg protein).
- A fixed concentration of the radioligand (e.g., 1.8 nM [³H]ucb 30889).[6]
- A range of concentrations of the unlabeled competitor (NCE-Pyrrolidinone or Levetiracetam).
- Control for Non-Specific Binding (NSB): Include wells with a saturating concentration of an unlabeled ligand (e.g., 1 mM Levetiracetam) to determine the amount of radioligand that binds non-specifically.[10]
- Incubation: Incubate the plate for 60-120 minutes at 4°C to allow the binding to reach equilibrium.[10]
3. Separation and Detection:
- Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.[11]
- Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
- Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding at each competitor concentration by subtracting the NSB from the total binding.
- Plot the specific binding as a function of the log-transformed competitor concentration to generate a sigmoidal dose-response curve.
- Determine the IC50 value (the concentration of competitor that displaces 50% of the specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.
Data Presentation: Comparative Binding Affinities
| Compound | IC50 (nM) | Ki (nM) |
| Levetiracetam (Reference) | 650 | 350 |
| NCE-Pyrrolidinone | [Hypothetical Data] 150 | [Hypothetical Data] 80 |
Note: Ki values are hypothetical and serve to illustrate the expected output. A lower Ki value indicates higher binding affinity.
Visualization: Radioligand Binding Assay Workflow
Caption: Workflow for the competitive radioligand binding assay.
Part 2: Cellular Functional Assay for MOA Validation
Expertise & Rationale: Demonstrating that a compound binds to a target is the first step. The second, crucial step is to show that this binding event leads to a functional consequence in a relevant biological system. Since SV2A is a key regulator of synaptic vesicle trafficking, a functional assay should measure changes in neurotransmitter release or vesicle cycling.[5][12] Levetiracetam has been shown to modulate synaptic vesicle function, particularly during high-frequency neuronal firing, which is characteristic of seizure activity.[5][13] We will use an electrophysiological assay in primary neuronal cultures or brain slices to test if NCE-Pyrrolidinone phenocopies this effect.
Key Experimental Protocol: Electrophysiological Assay in Hippocampal Slices
This protocol assesses the effect of the compound on synaptic transmission during periods of intense stimulation, mimicking epileptiform activity.
1. Slice Preparation:
- Prepare acute hippocampal slices (300-400 µm thick) from rodents.
- Maintain slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂.
2. Electrophysiological Recording:
- Place a slice in a recording chamber continuously perfused with aCSF.
- Using whole-cell patch-clamp, record excitatory postsynaptic currents (EPSCs) from a CA1 pyramidal neuron.
- Place a stimulating electrode in the Schaffer collateral pathway to evoke EPSCs.
3. Experimental Paradigm:
- Baseline: Record baseline EPSCs using a low-frequency stimulation (e.g., 0.1 Hz).
- High-Frequency Stimulation (HFS): Apply a train of high-frequency stimuli (e.g., 80 Hz for 1-2 seconds) to induce synaptic depression, a state where the readily releasable pool of vesicles is depleted.[5]
- Drug Application: Perfuse the slice with aCSF containing a known concentration of NCE-Pyrrolidinone or Levetiracetam (e.g., 100 µM) for a prolonged period (e.g., 1-3 hours).[12][13]
- Post-Drug HFS: Repeat the HFS protocol in the presence of the drug.
4. Data Analysis:
- Measure the amplitude of the EPSCs throughout the HFS train.
- Quantify the degree of synaptic depression (the reduction in EPSC amplitude during the train) in both control and drug-treated conditions.
- An enhancement or acceleration of supply rate depression by the drug indicates a functional effect on vesicle trafficking consistent with Levetiracetam's known MOA.[12]
Data Presentation: Functional Effect on Synaptic Depression
| Condition | Depression Rate Constant (τ) | % Depression at End of Train |
| Vehicle Control | [Hypothetical Data] 0.8 s | [Hypothetical Data] 65% |
| Levetiracetam (100 µM) | [Hypothetical Data] 0.5 s | [Hypothetical Data] 80% |
| NCE-Pyrrolidinone (100 µM) | [Hypothetical Data] 0.45 s | [Hypothetical Data] 85% |
Note: A smaller time constant (τ) and higher percentage of depression indicate a stronger/faster effect on limiting synaptic transmission during high-frequency firing.
Visualization: SV2A's Role in Synaptic Vesicle Cycling
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scbt.com [scbt.com]
- 5. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Levetiracetam accelerates the onset of supply rate depression in synaptic vesicle trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new mechanism for antiepileptic drug action: vesicular entry may mediate the effects of levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid and Its Derivatives: A Roadmap for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid and its derivatives. In the absence of direct comparative studies in the public domain, this document serves as a strategic roadmap, outlining the synthesis, characterization, and biological evaluation of this promising class of compounds. By synthesizing information from structurally related molecules, we provide insights into potential structure-activity relationships (SAR) and equip researchers with the necessary protocols to conduct their own in-depth comparative analyses.
Introduction: The Therapeutic Potential of Pyrrolidinone-Benzoic Acid Scaffolds
The hybridization of a pyrrolidin-2-one moiety with a benzoic acid core presents a compelling scaffold for the development of novel therapeutic agents. The pyrrolidin-2-one ring is a key feature in a variety of biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles through its influence on solubility, metabolic stability, and receptor interactions.[1][2] The benzoic acid functional group, a common pharmacophore, provides a crucial anchor for target engagement and allows for a wide range of chemical modifications to modulate activity and selectivity.[3] This guide will focus on the systematic evaluation of this compound and its derivatives, with a particular emphasis on their potential as antimicrobial and anticancer agents.[4][5]
Defining the Chemical Space: Key Derivatives for Comparative Analysis
A systematic exploration of the chemical space around the parent compound is essential for establishing a robust structure-activity relationship. We propose a focused library of derivatives for initial synthesis and evaluation, targeting key modifications that are likely to influence biological activity.
Table 1: Proposed Derivatives for Comparative Analysis
| Compound ID | Structure | Rationale for Inclusion |
| Parent | This compound | The foundational compound for establishing baseline activity. |
| Derivative 1 (Positional Isomer) | 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid | To investigate the impact of the substitution pattern on the benzoic acid ring on target interaction.[1][6][7] |
| Derivative 2 (Positional Isomer) | 4-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid | To further explore the influence of substitution position on biological activity.[8] |
| Derivative 3 (Electron-Withdrawing Group) | 5-Nitro-2-[2-(2-oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid | To assess the effect of modulating the electronic properties of the aromatic ring. The nitro group can also act as a hydrogen bond acceptor. |
| Derivative 4 (Electron-Donating Group) | 5-Amino-2-[2-(2-oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid | To evaluate the impact of an electron-donating group and a potential hydrogen bond donor on activity.[9] |
| Derivative 5 (Electron-Donating Group) | 5-Methoxy-2-[2-(2-oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid | To further probe the effects of electron-donating substituents and steric bulk. |
Synthesis Strategy: A General Protocol
The synthesis of the parent compound and its derivatives can be achieved through a convergent approach. The following protocol is a general guideline that can be adapted based on the specific derivative being synthesized.
Experimental Protocol: General Synthesis of this compound Derivatives
-
Step 1: Etherification of Hydroxybenzoic Acid.
-
To a solution of the appropriately substituted 2-hydroxybenzoic acid (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.0 eq.).
-
Add 1-(2-chloroethyl)pyrrolidin-2-one (1.2 eq.) to the reaction mixture.
-
Heat the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1N HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Step 2: Characterization.
-
Confirm the structure of the synthesized compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the purity of the compounds by high-performance liquid chromatography (HPLC).
-
Caption: General synthetic workflow for the preparation of this compound and its derivatives.
Comparative Performance Evaluation: Key Metrics and Protocols
A thorough evaluation of the synthesized compounds will involve assessing their physicochemical properties and biological activities. The following sections detail the key performance metrics and provide standardized protocols for their determination.
Physicochemical Properties
The physicochemical properties of the compounds are critical determinants of their pharmacokinetic behavior.
Table 2: Physicochemical Properties for Comparative Analysis
| Property | Method | Significance |
| Molecular Weight | Calculated | Influences diffusion and transport across membranes. |
| LogP | Calculated (e.g., cLogP) or Experimental (e.g., shake-flask method) | A measure of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). |
| Aqueous Solubility | Experimental (e.g., shake-flask method followed by HPLC) | Crucial for bioavailability and formulation development. |
| pKa | Experimental (e.g., potentiometric titration) or Calculated | Determines the ionization state at physiological pH, impacting solubility and target binding. |
Biological Activity
Based on the known activities of related scaffolds, the primary biological evaluations should focus on antimicrobial and anticancer properties.[4][5][10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C.
-
Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in fresh broth.
-
-
Compound Preparation:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microplate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microplate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Analysis: Interpreting the Data
The data generated from the physicochemical and biological evaluations will form the basis for a comprehensive SAR analysis.
Table 3: Hypothetical Comparative Data and SAR Interpretation
| Compound ID | Substitution | LogP (Calculated) | MIC (S. aureus) (µg/mL) | IC50 (MCF-7) (µM) | SAR Interpretation |
| Parent | 2-ethoxy | 2.5 | 32 | 15 | Baseline activity established. |
| Derivative 1 | 3-ethoxy | 2.5 | 64 | 25 | The ortho-substitution appears to be favorable for both antimicrobial and anticancer activity compared to the meta-position. |
| Derivative 2 | 4-ethoxy | 2.5 | 16 | 10 | The para-position shows improved activity, suggesting that the orientation of the ethoxy-pyrrolidinone moiety relative to the carboxylic acid is crucial for target interaction. |
| Derivative 3 | 2-ethoxy, 5-nitro | 2.6 | 8 | 5 | The electron-withdrawing nitro group significantly enhances both activities, possibly through improved target binding or altered electronic properties. |
| Derivative 4 | 2-ethoxy, 5-amino | 2.1 | 16 | 8 | The electron-donating amino group also improves activity, indicating that both electronic and hydrogen bonding capabilities at this position can be beneficial. |
| Derivative 5 | 2-ethoxy, 5-methoxy | 2.7 | 32 | 12 | The methoxy group offers a slight improvement in anticancer activity but not in antimicrobial activity, suggesting different structural requirements for the two targets. |
Note: The data in this table is hypothetical and serves as an example of how to structure and interpret the experimental results.
Conclusion and Future Directions
This guide provides a systematic approach for the comparative analysis of this compound and its derivatives. By following the proposed synthetic and evaluation strategies, researchers can generate the necessary data to establish a robust structure-activity relationship for this promising class of compounds. The insights gained from such studies will be invaluable for the rational design of more potent and selective therapeutic agents targeting microbial infections and cancer. Future work should focus on expanding the derivative library, exploring a wider range of biological targets, and conducting in vivo efficacy and safety studies for the most promising candidates.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. 5-Amino-2-pyrrolidin-1-yl-benzoic acid | 16089-46-6 | Benchchem [benchchem.com]
- 10. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
A Comparative Benchmarking Guide: 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (Aniracetam) vs. Piracetam
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth technical comparison between 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid, commercially known as Aniracetam, and its parent compound, Piracetam. Both molecules belong to the racetam class of nootropics, yet their distinct structural and physicochemical properties give rise to significant differences in mechanism, pharmacokinetics, and cognitive effects. Aniracetam, a fat-soluble analog of the water-soluble Piracetam, exhibits a more potent and specific interaction with the glutamatergic system, particularly as a positive allosteric modulator of AMPA receptors.[1] This guide details the fundamental distinctions in their mechanisms of action, compares their pharmacokinetic profiles, and provides robust, step-by-step experimental protocols for researchers to benchmark these compounds in a laboratory setting. The objective is to equip drug development professionals with the foundational knowledge and practical methodologies required to critically evaluate the nuanced differences between these two prominent nootropics.
Introduction: The Racetam Family Lineage
The racetam class of synthetic compounds, characterized by a shared 2-oxo-pyrrolidone nucleus, represents one of the earliest forays into cognitive enhancement. Piracetam (2-oxo-1-pyrrolidine acetamide), the archetypal racetam, was first synthesized in the 1960s.[2][3] It is a cyclic derivative of the neurotransmitter GABA, though its mechanism of action does not involve direct GABAergic agonism.[3] Aniracetam was developed subsequently as a more lipophilic analog, a modification that profoundly influences its absorption, distribution, and interaction with neuronal targets.[1] While both are explored for their potential to improve memory and learning, their divergent pharmacological profiles necessitate a detailed comparative analysis for targeted therapeutic development.[1][4]
Mechanism of Action: A Tale of Two Neurotransmitter Systems
While both compounds are believed to enhance cognitive function, their primary mechanisms of action diverge significantly. Piracetam exerts a broader, more modulatory effect, whereas Aniracetam's action is more targeted and potent on the glutamatergic system.
Piracetam is thought to work through multiple pathways:
-
Cholinergic System: It appears to increase the action and density of muscarinic acetylcholine (ACh) receptors, which are integral to memory processes.[2][5]
-
Membrane Fluidity: Piracetam is proposed to increase the fluidity of neuronal cell membranes, which may improve the function of membrane-bound proteins and enhance signal transmission between neurons.[5][6]
-
Glutamatergic Modulation: It may also have a less-defined effect on NMDA glutamate receptors, contributing to learning and memory.[2][5]
Aniracetam's primary mechanism is more specific and well-documented:
-
AMPA Receptor Modulation: Aniracetam is a potent positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][7][8][9] It works by slowing the rate of receptor desensitization and deactivation, thereby prolonging the synaptic response to the excitatory neurotransmitter glutamate.[7][9] This "AMPAkine" activity is strongly linked to its effects on synaptic plasticity and cognitive enhancement.[1][8]
-
Cholinergic & Other Systems: Aniracetam also influences the cholinergic system and has been found to affect dopamine and serotonin levels, which may contribute to its observed anxiolytic properties.[8][10][11]
Pharmacokinetic Profile Comparison
The most critical physicochemical difference between the two compounds is solubility, which dictates their pharmacokinetic behavior. Piracetam is water-soluble, while Aniracetam is fat-soluble (lipophilic).[1] This distinction has profound implications for their absorption, distribution across the blood-brain barrier (BBB), and dosing frequency.
| Parameter | Piracetam | Aniracetam | Rationale & Implications |
| Solubility | Water-soluble[1] | Fat-soluble[1][10] | Aniracetam's lipophilicity allows for more rapid passage across the BBB but also leads to faster metabolism. |
| Absorption | Readily absorbed; food can delay peak concentration.[2] | Must be taken with fats for optimal absorption.[10] | Co-administration with a fatty meal is a critical protocol parameter for Aniracetam studies. |
| Metabolism | Largely unmetabolized, excreted via kidneys. | Extensive first-pass metabolism in the liver.[4] | Aniracetam has a shorter half-life and its metabolites, like N-anisoyl-GABA, may be active.[12] |
| Half-life | ~5 hours | ~1-2.5 hours | Aniracetam requires more frequent dosing to maintain steady-state plasma concentrations. |
| BBB Penetration | Readily crosses the BBB. | Crosses the BBB very quickly due to high lipophilicity.[11] | Aniracetam's rapid onset of action is attributed to its efficient BBB transit.[11] |
Experimental Benchmarking Protocols
To objectively compare Aniracetam and Piracetam, a series of in vitro and in vivo assays are required. The following protocols are designed to elucidate their distinct pharmacological properties.
Protocol 1: In Vitro AMPA Receptor Potentiation Assay
Objective: To quantify and compare the positive allosteric modulatory effects of Aniracetam and Piracetam on AMPA receptors.
Causality: This assay directly tests the primary hypothesis that Aniracetam, unlike Piracetam, potentiates AMPA receptor function. Whole-cell patch-clamp electrophysiology on cultured neurons provides a high-fidelity system to measure synaptic currents that mimic in vivo neurotransmission.
Methodology:
-
Cell Culture: Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated coverslips for 14-21 days to allow for mature synapse formation.
-
Recording Setup: Prepare artificial cerebrospinal fluid (aCSF) as the external solution and a caesium-based internal solution for the patch pipette to isolate AMPA receptor-mediated currents.
-
Whole-Cell Patch-Clamp:
-
Establish a whole-cell recording from a pyramidal-like neuron.
-
Voltage-clamp the neuron at -70 mV.
-
Use a local perfusion system to apply glutamate (10 mM for 1 ms) to evoke an excitatory postsynaptic current (EPSC).
-
-
Drug Application:
-
Establish a stable baseline of glutamate-evoked EPSCs.
-
Perfuse the bath with aCSF containing the test compound (Aniracetam 1 mM, Piracetam 1 mM) or vehicle (DMSO) for 5 minutes.
-
Continue to evoke EPSCs with glutamate application.
-
-
Data Analysis:
-
Measure the peak amplitude and decay time constant (tau) of the EPSCs before and after drug application.
-
Expected Outcome: Aniracetam is expected to significantly increase the decay time of the EPSC, indicating a slowing of receptor deactivation and desensitization.[7] Piracetam is expected to have little to no effect.
-
Protocol 2: In Vivo Cognitive Enhancement Evaluation (Morris Water Maze)
Objective: To assess the effects of Aniracetam and Piracetam on spatial learning and memory in a rodent model.
Causality: The Morris Water Maze (MWM) is a standard behavioral test for hippocampus-dependent spatial memory.[13] By comparing the performance of drug-treated animals to controls, we can infer the cognitive-enhancing potential of each compound. The difference in their lipophilicity may lead to different optimal pre-treatment times.
Methodology:
-
Animal Groups: Use adult male C57BL/6 mice, divided into three groups (n=12 per group): Vehicle, Piracetam (100 mg/kg), Aniracetam (50 mg/kg).
-
Drug Administration:
-
Piracetam (dissolved in saline) administered via intraperitoneal (IP) injection 30 minutes before testing.
-
Aniracetam (suspended in saline with 0.5% Tween 80) administered via oral gavage 60 minutes before testing to account for absorption with fats.
-
Vehicle groups receive corresponding administrations.
-
-
Apparatus: A circular pool (1.5m diameter) filled with opaque water, with a hidden escape platform submerged 1 cm below the surface.[14][15] Visual cues are placed around the room.[14][15]
-
Acquisition Phase (4 days):
-
Four trials per day for each mouse.
-
The mouse is placed into the pool at one of four random starting positions and allowed to swim for 60 seconds to find the platform.
-
If the mouse fails to find the platform, it is guided to it.
-
Record the time to find the platform (escape latency) and path length using video tracking software.
-
-
Probe Trial (Day 5):
-
The platform is removed from the pool.[15]
-
The mouse is allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Compare the learning curves (escape latency over days) between groups.
-
Compare the time spent in the target quadrant during the probe trial.
-
Expected Outcome: Both drug-treated groups may show faster learning curves than the vehicle group. Aniracetam may show a more robust effect or a different performance profile due to its anxiolytic properties.
-
Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Objective: To quantitatively measure the rate of transport of Aniracetam and Piracetam across an in vitro BBB model.
Causality: This assay directly tests the hypothesis that Aniracetam's higher lipophilicity results in greater permeability across the BBB compared to Piracetam. The Transwell model provides a standardized, high-throughput method to assess this key pharmacokinetic parameter.[16][17]
Methodology:
-
Model Setup: Use a commercially available in vitro BBB kit, such as one employing human induced pluripotent stem cell-derived brain endothelial-like cells, seeded on Transwell inserts.[16][18]
-
Barrier Integrity Check: Culture the cells for 4-5 days until a robust barrier is formed, verified by measuring Trans-Endothelial Electrical Resistance (TEER) values (>150 Ω x cm²).[18][19]
-
Permeability Assay:
-
Add the test compounds (10 µM Aniracetam or Piracetam) to the apical (blood-side) chamber of the Transwell.
-
At specified time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (brain-side) chamber.
-
-
Quantification: Analyze the concentration of each compound in the basolateral samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each compound.
-
The formula is: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Expected Outcome: Aniracetam will exhibit a significantly higher Papp value than Piracetam, confirming its superior ability to cross the BBB model.
-
Comparative Data Summary
The following table summarizes the expected outcomes from the described experimental protocols, providing a clear benchmark for comparison.
| Experiment | Key Metric | Expected Outcome: Piracetam | Expected Outcome: Aniracetam |
| AMPA Receptor Potentiation | EPSC Decay Time | No significant change | Significant increase (>50%) |
| Morris Water Maze | Escape Latency (Acquisition) | Moderate decrease vs. Vehicle | Significant decrease vs. Vehicle |
| Morris Water Maze | Time in Target Quadrant (Probe) | Moderate increase vs. Vehicle | Significant increase vs. Vehicle |
| BBB Permeability Assay | Papp (cm/s) | Low-to-moderate permeability | High permeability |
Discussion and Conclusion
The experimental framework detailed in this guide demonstrates a clear pharmacological divergence between Aniracetam and its predecessor, Piracetam. While both are classified as nootropics, Aniracetam's profile is distinguished by two key features: potent AMPA receptor modulation and superior blood-brain barrier permeability due to its lipophilicity.[1][4]
For researchers, the choice between these compounds should be dictated by the experimental question. Piracetam may serve as a useful tool for studying general effects on membrane fluidity and cholinergic tone.[5][6] In contrast, Aniracetam is the superior probe for investigating the role of AMPA receptor potentiation in synaptic plasticity, learning, and memory.[7][8] Its anxiolytic effects also present a distinct therapeutic avenue for exploration.[4][10]
Drug development professionals should note that while Aniracetam's rapid BBB transit and potent mechanism are advantageous, its extensive first-pass metabolism and short half-life present formulation challenges that must be overcome to ensure sustained therapeutic concentrations.[4] The data derived from the benchmarking protocols herein provide the critical parameters needed to inform lead candidate selection and guide the development of next-generation cognitive enhancers.
References
- 1. nbinno.com [nbinno.com]
- 2. Piracetam - Wikipedia [en.wikipedia.org]
- 3. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 6. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. What is Aniracetam used for? [synapse.patsnap.com]
- 11. cereflexlabs.com [cereflexlabs.com]
- 12. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 16. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 19. neuromics.com [neuromics.com]
Confirming the Neuroprotective Mechanism of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid: A Comparison Guide Using STEP Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive experimental framework for elucidating the mechanism of action of the novel neuroprotective compound, 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid, utilizing knockout mouse models. While the precise molecular target of this compound is yet to be fully characterized, its structural motifs—a pyrrolidinone core and a benzoic acid derivative—suggest a potential role in modulating key signaling pathways implicated in neurodegeneration.
The pyrrolidinone structure is a hallmark of nootropic and neuroprotective agents, while various benzoic acid derivatives have demonstrated activity against a range of neurological targets.[1][2] Based on this, we hypothesize that this compound exerts its neuroprotective effects through the inhibition of the Striatal-Enriched protein Tyrosine Phosphatase (STEP), a brain-specific phosphatase implicated in the pathogenesis of several neurodegenerative disorders.[3] This guide will delineate a systematic approach to test this hypothesis using a STEP knockout (KO) mouse model.
I. The Rationale: Why a STEP Knockout Model?
STEP is a critical regulator of synaptic function and neuronal survival. Its overactivation has been linked to the dephosphorylation and subsequent inactivation of key neuroprotective kinases, leading to synaptic dysfunction and neuronal cell death. Therefore, inhibiting STEP is a promising therapeutic strategy for neurodegenerative diseases.
By comparing the effects of this compound in wild-type (WT) and STEP KO mice, we can directly assess whether the compound's neuroprotective activity is dependent on the presence of STEP. If the compound is a true STEP inhibitor, its beneficial effects should be significantly diminished or absent in mice lacking the STEP protein.
II. Experimental Workflow: A Step-by-Step Guide
This section outlines the key experimental phases for validating the proposed mechanism of action.
Caption: Experimental workflow for validating the mechanism of action.
III. Phase 1: Generation and Validation of STEP Knockout Mice
The foundation of this investigation lies in the robust generation and validation of a STEP knockout mouse line. The CRISPR/Cas9 system offers a highly efficient and precise method for creating such models.[3]
Protocol 1: Generation of STEP Knockout Mice via CRISPR/Cas9
-
Guide RNA (gRNA) Design and Synthesis: Design and synthesize multiple gRNAs targeting a critical exon of the Ptpn5 gene (encoding STEP).
-
Zygote Microinjection: Co-inject the selected gRNAs and Cas9 mRNA into the pronuclei of fertilized mouse zygotes.[4]
-
Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant surrogate mothers.
-
Founder Screening: Genotype the resulting pups using PCR and Sanger sequencing to identify founder mice with frameshift mutations in the Ptpn5 gene.[5]
-
Breeding and Colony Establishment: Breed founder mice with wild-type mice to establish heterozygous and homozygous STEP KO mouse lines.
Protocol 2: Validation of STEP Knockout
A multi-tiered validation approach is crucial to confirm the successful knockout of the STEP gene and protein.[6]
-
Genotyping:
-
PCR: Use primers flanking the targeted region to confirm the presence of the desired genetic modification.
-
Sanger Sequencing: Sequence the PCR products to verify the specific indel mutation.
-
-
mRNA Expression Analysis:
-
RT-qPCR: Quantify Ptpn5 mRNA levels in brain tissue from WT, heterozygous, and homozygous KO mice to confirm the absence of transcription.
-
-
Protein Expression Analysis:
-
Western Blot: Probe brain lysates with an anti-STEP antibody to confirm the absence of the STEP protein in homozygous KO mice.
-
| Validation Method | WT (+/+) | Heterozygous (+/-) | Homozygous (-/-) |
| PCR Genotyping | Single band (WT allele) | Two bands (WT & KO alleles) | Single band (KO allele) |
| RT-qPCR (Ptpn5 mRNA) | 100% | ~50% | ~0% |
| Western Blot (STEP Protein) | Present | Reduced | Absent |
| Table 1: Expected validation results for STEP knockout mice. |
IV. Phase 2: In Vitro Confirmation of Cellular Mechanism
Primary neuronal cultures from WT and STEP KO mice provide a controlled environment to investigate the direct cellular effects of the compound.
Protocol 3: Primary Neuronal Culture and Neurotoxicity Assay
-
Culture Preparation: Isolate and culture primary cortical or hippocampal neurons from postnatal day 0-1 (P0-P1) WT and STEP KO pups.
-
Compound Treatment: After 7-10 days in vitro, pre-treat the neuronal cultures with varying concentrations of this compound for 24 hours.
-
Induction of Neurotoxicity: Expose the cultures to a neurotoxic insult, such as glutamate or oligomeric amyloid-beta, for 24 hours.
-
Cell Viability Assessment: Quantify neuronal viability using an MTT or LDH assay.
| Treatment Group | WT Neurons (% Viability) | STEP KO Neurons (% Viability) |
| Vehicle + Neurotoxin | ~50% | ~80-90% (Resistant) |
| Compound + Neurotoxin | Increased viability (dose-dependent) | ~80-90% (No significant change) |
| Table 2: Expected outcomes of the in vitro neurotoxicity assay. |
Protocol 4: Biochemical Analysis of STEP Activity and Downstream Signaling
-
STEP Activity Assay: In WT neuronal lysates treated with the compound, measure STEP phosphatase activity using a specific substrate.
-
Western Blot Analysis: In both WT and compound-treated WT neuronal lysates, assess the phosphorylation status of known STEP substrates, such as ERK1/2 and Fyn, as well as downstream effectors like GluN2B.
Caption: Proposed signaling pathway of the compound.
V. Phase 3: In Vivo Efficacy and Target Engagement
The final phase involves assessing the compound's therapeutic efficacy and confirming its mechanism of action in a living organism.
Protocol 5: In Vivo Compound Administration and Behavioral Testing
-
Animal Groups: Utilize aged (12-15 months) WT and STEP KO mice to model age-related cognitive decline.
-
Compound Administration: Administer the compound or vehicle to the mice daily for a specified period (e.g., 4 weeks) via oral gavage or intraperitoneal injection.
-
Behavioral Assessment: Conduct a battery of behavioral tests to evaluate cognitive function.[7]
| Behavioral Test | WT + Vehicle | WT + Compound | STEP KO + Vehicle | STEP KO + Compound |
| Morris Water Maze (Escape Latency) | High | Low | Low | Low |
| Y-Maze (% Alternation) | Low | High | High | High |
| Novel Object Recognition (Discrimination Index) | Low | High | High | High |
| Table 3: Predicted outcomes of in vivo behavioral assessments. |
Protocol 6: Post-Mortem Brain Tissue Analysis
-
Tissue Collection: Following the completion of behavioral testing, euthanize the mice and collect brain tissue.
-
Histopathology: Perform Nissl staining to assess neuronal loss and Fluoro-Jade C staining to detect degenerating neurons in relevant brain regions (e.g., hippocampus, cortex).
-
Immunohistochemistry: Stain for markers of synaptic density (e.g., synaptophysin) and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
VI. Conclusion
The comprehensive approach outlined in this guide, leveraging a well-validated STEP knockout mouse model, will provide definitive evidence to either confirm or refute the hypothesis that this compound acts as a neuroprotective agent through the inhibition of STEP. The comparative data generated from wild-type and knockout animals will be invaluable for advancing this compound through the drug development pipeline and for a deeper understanding of the molecular mechanisms underlying neuroprotection.
References
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoic acid derivatives | PPTX [slideshare.net]
- 3. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison Framework: 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid versus Donepezil for Cognitive Enhancement
A Guide for Researchers in Neurotherapeutics
This guide provides a comprehensive framework for the preclinical head-to-head comparison of the novel investigational compound, 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid, hereafter referred to as "Compound X," against Donepezil, a standard-of-care therapy for Alzheimer's disease. The structural motif of Compound X, containing a 2-oxo-pyrrolidine group, suggests potential nootropic or neuroprotective activity, making a comparison with an established cognitive enhancer like Donepezil scientifically pertinent for researchers in drug development.
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1][2] By increasing the concentration of acetylcholine in the brain, Donepezil helps improve cholinergic transmission, which can enhance cognitive functions like memory and attention in individuals with Alzheimer's disease.[1][3] This guide outlines the essential in vitro and in vivo experiments required to rigorously evaluate the therapeutic potential of Compound X relative to this established benchmark.
Section 1: Mechanistic Profiles and In Vitro Evaluation
A foundational step in comparing neurotherapeutics is to elucidate and contrast their mechanisms of action (MoA). Donepezil's primary MoA is well-defined as acetylcholinesterase inhibition.[3][4] The putative MoA of Compound X, based on its racetam-like scaffold, may involve different pathways, such as modulation of AMPA receptors, enhancement of mitochondrial function, or neuroprotection. The initial in vitro assays should therefore be designed to test these hypotheses directly and provide a quantitative comparison.
Comparative Mechanism of Action
The distinct mechanisms of Donepezil and the hypothesized pathways for Compound X are visualized below. Donepezil acts primarily at the synapse to prevent acetylcholine breakdown, whereas Compound X may exert its effects through intracellular pathways promoting neuronal health and plasticity.
References
An Independent Comparative Guide to Pyrrolidinone-Containing Benzoic Acid Derivatives: Synthesis, Bioactivity, and Validation
Prepared by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide, therefore, undertakes an independent validation of the broader class of pyrrolidinone-containing benzoic acid derivatives . By examining the published data on structurally related analogues, we can infer potential biological activities, understand common synthetic routes, and establish robust protocols for validation. This comparative analysis aims to provide researchers and drug development professionals with a foundational understanding of this chemical space, highlighting potential therapeutic applications and the experimental methodologies required for their rigorous evaluation.
Structural Analogs and Their Reported Biological Activities: A Comparative Overview
The pyrrolidinone scaffold is a versatile feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles[1]. When combined with a benzoic acid moiety, a diverse range of biological activities has been reported. Below, we compare the performance of several classes of related compounds, supported by experimental data from the literature.
| Compound Class | Reported Biological Activity | Key Findings | Reference |
| 5-Oxopyrrolidine Derivatives | Anticancer, Antimicrobial | Certain derivatives exhibited potent activity against A549 lung cancer cells and multidrug-resistant Staphylococcus aureus strains. | --INVALID-LINK-- |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | Anti-inflammatory | This metabolite of the NSAID "piron" demonstrated anti-inflammatory activity comparable to diclofenac in in-vivo models.[2] | --INVALID-LINK-- |
| 5-Acetamido-2-hydroxy Benzoic Acid Derivatives | Analgesic | Derivatives showed significant anti-nociceptive activity in writhing and hot plate tests, with some exceeding the efficacy of acetaminophen. | --INVALID-LINK-- |
| 4-(Pyrrolidinyl)methoxybenzoic acid derivatives | VLA-4 Antagonist (Asthma) | Optimized compounds showed potent VLA-4 antagonism with an IC50 of 1.6 nM and demonstrated efficacy in a murine asthma model. | --INVALID-LINK-- |
Synthetic Strategies: A Comparative Workflow
The synthesis of pyrrolidinone-containing benzoic acid derivatives can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the commercial availability of starting materials. Below is a generalized, comparative workflow illustrating a common synthetic approach.
Caption: A generalized workflow for the synthesis and validation of pyrrolidinone-containing benzoic acid derivatives.
Experimental Protocol: Synthesis of a Pyrrolidinone-Containing Benzoic Acid Derivative
This protocol is a representative example based on common synthetic methodologies for this class of compounds.
Objective: To synthesize a substituted benzoic acid derivative via nucleophilic aromatic substitution.
Materials:
-
Methyl 2-halobenzoate (e.g., methyl 2-fluorobenzoate)
-
Pyrrolidinone
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 2-halobenzoate in DMF, add pyrrolidinone and potassium carbonate.
-
Heat the reaction mixture at 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[3]
Independent Validation: A Framework for Analysis
A rigorous and independent validation of any novel compound is paramount. For the class of pyrrolidinone-containing benzoic acid derivatives, a multi-faceted approach to validation is recommended, encompassing structural confirmation, purity assessment, and biological activity profiling.
Caption: A comprehensive framework for the independent validation of novel chemical entities.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the synthesized compound.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Synthesized compound
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions for linearity assessment if quantitation is required.
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be a gradient of acetonitrile in water (both with or without 0.1% formic acid). A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Set the UV detector to a wavelength where the compound has maximum absorbance (this can be determined by a UV scan).
-
Inject a 10 µL sample of the stock solution.
-
Analyze the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Conclusion
While specific published data for 2-[2-(2-oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid is limited, a comparative analysis of structurally related pyrrolidinone-containing benzoic acid derivatives reveals a class of compounds with significant and diverse biological potential. The synthetic routes are generally accessible, and robust analytical methods for their validation are well-established. This guide provides a foundational framework for researchers and drug development professionals interested in exploring this chemical space. The provided protocols offer a starting point for the synthesis and independent validation of novel compounds within this class, encouraging further investigation into their therapeutic potential.
References
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate process of drug development, the specificity of a compound is a critical determinant of its therapeutic potential and safety profile. A highly selective compound preferentially binds to its intended target, minimizing off-target interactions that can lead to adverse effects and reduced efficacy. The molecule 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid, hereafter referred to as "Compound X," is a novel chemical entity whose biological target is not yet publicly characterized.[1][2][3][4][5][6][7][8][9]
This guide provides a comprehensive framework for researchers to systematically assess the specificity of a compound like Compound X. To illustrate this process with concrete, field-proven methodologies, we will proceed with a hypothetical yet highly relevant scenario: Compound X has been identified as a potent inhibitor of Janus Kinase 2 (JAK2).
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, represents an ideal case study for specificity assessment.[10][11] These cytoplasmic tyrosine kinases share significant structural homology within their ATP-binding pockets, making the design of selective inhibitors a formidable challenge.[10][12] Differential inhibition of JAK family members can lead to distinct therapeutic outcomes and safety profiles, underscoring the need for precise selectivity profiling.[10][13][14] This guide will detail the essential experimental workflows, from initial biochemical assays to validation in a cellular context, required to rigorously define the selectivity profile of Compound X.
Part 1: Foundational Specificity Profiling via Biochemical Assays
The initial step in assessing specificity is to quantify the compound's interaction with the primary target and its related counterparts in a controlled, cell-free system. Biochemical assays provide a direct measure of a compound's ability to inhibit enzymatic activity.[15][16][17] For the JAK family, radiometric or fluorescence-based kinase activity assays are the industry gold standard.[16][18][19]
Causality Behind Experimental Choice: We begin with biochemical assays because they isolate the interaction between the compound and the target kinases from the complexities of a cellular environment. This approach provides clean, reproducible data on enzymatic inhibition (IC50 values), which is the bedrock of any selectivity claim. Radiometric assays, which directly measure the phosphorylation of a substrate, are often preferred for their sensitivity and resistance to interference from colored or fluorescent compounds.[16][19]
Workflow for Biochemical IC50 Determination
The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50) of Compound X against a panel of JAK kinases.
Caption: Workflow for determining kinase inhibitor IC50 values.
Detailed Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)
-
Compound Preparation: Prepare an 11-point, 3-fold serial dilution series of Compound X in 100% DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation: Transfer a small volume (e.g., 1 µL) of each compound dilution into a 96-well assay plate. Include DMSO-only wells as a "no inhibition" control.
-
Kinase Reaction:
-
Prepare a reaction buffer containing a peptide substrate, MgCl2, and [γ-³³P]-ATP.
-
Add the purified recombinant kinase (e.g., JAK2) to the wells.
-
Initiate the reaction by adding the ATP/substrate mixture to all wells.
-
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the kinase activity.
-
Reaction Quench: Stop the reaction by adding a solution like 3% phosphoric acid.
-
Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]-ATP.
-
Data Acquisition: Measure the radioactivity of the captured substrate using a scintillation counter.
-
Analysis: Convert raw counts into percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: Orthogonal Validation of Target Engagement in a Cellular Environment
While biochemical assays are essential, they do not confirm that a compound can reach and bind to its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in intact cells or tissues.[20][21][22][23] The principle is based on ligand-induced thermal stabilization: a protein bound to a compound is more resistant to heat-induced denaturation.[20][23]
Causality Behind Experimental Choice: CETSA serves as a critical orthogonal validation method. A positive result demonstrates that the compound not only inhibits the enzyme's activity but also physically binds to it within its native cellular environment. This bridges the gap between biochemical potency and physiological target engagement, significantly strengthening the specificity claim.
Workflow for Cellular Thermal Shift Assay (CETSA)
This diagram illustrates the key stages of a CETSA experiment to validate the binding of Compound X to its target kinase inside cells.
Caption: Workflow for assessing target engagement using CETSA.
Detailed Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment: Culture a cell line known to express the target kinases (e.g., HEL cells for JAK2). Treat the cells with a high concentration of Compound X (e.g., 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.[21]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant. Determine the protein concentration using a standard method (e.g., BCA assay). Normalize all samples to the same total protein concentration.
-
Western Blotting: Analyze the samples via SDS-PAGE and Western blot using specific antibodies for each of the JAK kinases.
-
Analysis: Quantify the band intensities for each temperature point. Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the melting curve to a higher temperature (a positive ΔTm) in the compound-treated sample indicates target stabilization and engagement.[24]
Part 3: Data Interpretation and Comparative Analysis
The ultimate goal is to synthesize the data from both biochemical and cellular assays into a clear, quantitative measure of specificity. This involves comparing the potency of Compound X against its primary target (JAK2) versus the related off-targets (JAK1, JAK3, TYK2).
Summarizing Quantitative Data
The data should be organized into a clear table for easy comparison. The key metric for comparison is the Selectivity Index (SI) . The SI is calculated by dividing the IC50 value for an off-target by the IC50 value for the primary target.[25] A higher SI value indicates greater selectivity for the primary target.[25][26]
Table 1: Hypothetical Specificity Profile of Compound X
| Target Kinase | Biochemical IC50 (nM) | Selectivity Index (SI) vs. JAK2 | Cellular Thermal Shift (ΔTm, °C) |
| JAK2 (Primary) | 5 | - | +8.2 |
| JAK1 | 250 | 50 | +1.5 |
| JAK3 | >10,000 | >2000 | Not Detected |
| TYK2 | 850 | 170 | Not Detected |
Data are hypothetical and for illustrative purposes only.
Interpreting the Results
-
High Potency and Engagement with Primary Target: Compound X is a potent inhibitor of JAK2 (IC50 = 5 nM) and strongly engages it in a cellular context, as evidenced by a significant thermal shift of +8.2°C.
-
Excellent Selectivity: The compound demonstrates high selectivity for JAK2 over other family members. It is 50-fold more selective for JAK2 than for JAK1 and over 170-fold more selective against TYK2.[27] Its activity against JAK3 is negligible.
-
Corroborating Evidence: The CETSA results support the biochemical findings. The large thermal shift is observed only for the primary target, JAK2, with a minimal shift for JAK1 and no detectable stabilization of JAK3 or TYK2, confirming the selective binding profile within intact cells.
This multi-faceted approach, combining direct enzyme inhibition data with in-cell target engagement validation, provides a robust and trustworthy assessment of Compound X's specificity, empowering researchers to make informed decisions in the drug development pipeline.
References
- 1. 2-((1-(4-Acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid | 831188-72-8 | Benchchem [benchchem.com]
- 2. 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid | 29936-93-4 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. 4-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde [synhet.com]
- 6. 2-(2-Ethoxy-2-oxoacetamido)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) 2-[2-Hydroxy-4-(Pyrrolidin-1-Yl)benzoyl]benzoic Acid [research.amanote.com]
- 8. 5-Acetamido-2-(2-oxopyrrolidin-1-yl)benzoic acid | C13H14N2O4 | CID 79687350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. benchchem.com [benchchem.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Proper Disposal of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their ultimate disposal. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Hazard Characterization and Waste Classification
The foundational step in any disposal plan is to understand the material's hazards. Based on its chemical structure and available data on related compounds, this waste must be classified as hazardous chemical waste .
The primary hazards are inferred from its parent compound, benzoic acid. These hazards dictate the necessary handling precautions and disposal pathway.
| Hazard Classification | GHS Hazard Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [2][3] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage. | [2][3] |
| Acute Toxicity, Oral (Harmful) | H302 | Harmful if swallowed. | [2][4] |
| STOT - Single Exposure | H335 | May cause respiratory irritation. | [2] |
Due to these potential hazards, this compound waste must not be disposed of in regular trash or down the sink.[5][6] Such improper disposal can harm aquatic ecosystems and overburden water treatment facilities.[7]
Personal Protective Equipment (PPE) for Safe Handling
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles. The risk of serious eye damage necessitates robust eye protection.[2][3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated. This is crucial to prevent skin irritation.[3]
-
Body Protection: A standard laboratory coat is required to protect against accidental spills.
-
Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, respiratory protection may be necessary. Always work in a well-ventilated area.[3][8]
Step-by-Step Disposal Protocol
The following protocol outlines the process from the point of waste generation to its final removal from the laboratory. This process is governed by regulations from agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Segregation at the Source
Proper segregation is the most critical step to prevent dangerous chemical reactions.[9]
-
Designate a Waste Stream: This compound is an acidic, non-halogenated organic solid. Designate a specific waste container for it.
-
Avoid Co-mingling: Do NOT mix this waste with:
-
Bases or strong oxidizing agents to avoid reactive chemical events.[10]
-
Halogenated organic waste (e.g., dichloromethane, chloroform), as these are often incinerated via different, more costly processes.
-
Aqueous or liquid waste streams unless specifically instructed by your EHS department.
-
Step 2: Select a Compatible Waste Container
The container must safely hold the waste without leaking or reacting with the contents.
-
Material: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap. The original product container is often the best choice for waste accumulation.
-
Condition: The container must be in good condition, free of cracks, and with no external residue.[9]
-
Closure: The container must be kept tightly closed at all times except when adding waste.[11] Leaving a funnel in the opening is a common regulatory violation.
Step 3: Complete a Hazardous Waste Label
As soon as the first quantity of waste is added, the container must be labeled with a hazardous waste tag.[11] The label must be fully visible and include the following information:
-
The words "Hazardous Waste" .
-
Full Chemical Name: "Waste this compound". Avoid using abbreviations or chemical formulas.
-
Hazard Identification: Check the boxes for "Toxic" and "Corrosive (Acid)" or "Irritant" based on the available hazard information.
-
Principal Investigator (PI) and Laboratory Information: Your name, PI's name, department, and room number.
Step 4: Store in a Satellite Accumulation Area (SAA)
The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9]
-
Secondary Containment: Place the waste container in a larger, chemically compatible secondary container (like a plastic tub) to contain any potential leaks.
-
Segregation within SAA: Even within the SAA, store this acidic waste away from bases and oxidizers.
Step 5: Arrange for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for expansion.
-
Request Pickup: Once the container is full or you are finished generating this waste stream, submit a chemical waste collection request to your institution's EHS department.
-
Professional Disposal: The EHS department will transport the waste to a central storage facility before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" management of the hazardous waste as required by the EPA.[11]
Emergency Procedures: Spill Management
In the event of a small spill of solid material:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as described in Section 2.
-
Containment: Prevent the powder from becoming airborne or entering drains.
-
Clean-up: Gently sweep or wipe up the material with absorbent pads. Avoid raising dust.[8]
-
Dispose of Debris: Place all contaminated cleaning materials into a sealed container, label it as hazardous waste with the chemical name, and dispose of it through the EHS department.[12]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. chemos.de [chemos.de]
- 4. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. afgsci.com [afgsci.com]
- 6. biomedico.uff.br [biomedico.uff.br]
- 7. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. benchchem.com [benchchem.com]
- 10. redox.com [redox.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. alpharesources.com [alpharesources.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
